MM-102
Description
Properties
IUPAC Name |
N-[bis(4-fluorophenyl)methyl]-1-[[(2S)-5-(diaminomethylideneamino)-2-[[2-ethyl-2-(2-methylpropanoylamino)butanoyl]amino]pentanoyl]amino]cyclopentane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H49F2N7O4/c1-5-34(6-2,43-29(45)22(3)4)31(47)41-27(10-9-21-40-33(38)39)30(46)44-35(19-7-8-20-35)32(48)42-28(23-11-15-25(36)16-12-23)24-13-17-26(37)18-14-24/h11-18,22,27-28H,5-10,19-21H2,1-4H3,(H,41,47)(H,42,48)(H,43,45)(H,44,46)(H4,38,39,40)/t27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKSQRIPRKWVBU-MHZLTWQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)NC(CCCN=C(N)N)C(=O)NC1(CCCC1)C(=O)NC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)NC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)(C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1(CCCC1)C(=O)NC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)NC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H49F2N7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
669.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MM-102
For Researchers, Scientists, and Drug Development Professionals
Introduction: MM-102 is a preclinical, high-affinity peptidomimetic inhibitor targeting the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1).[1][2] The MLL1-WDR5 complex is a critical component of a larger histone methyltransferase complex responsible for the trimethylation of histone H3 at lysine 4 (H3K4me3).[1] This epigenetic modification is a key activator of gene transcription, and its dysregulation is implicated in the pathogenesis of various diseases, including acute leukemia, triple-negative breast cancer (TNBC), and idiopathic pulmonary fibrosis.[1] this compound was initially developed by the University of Michigan and is currently in the preclinical stage of development for neoplasms and hemic and lymphatic diseases.[1]
Core Mechanism of Action
This compound functions by disrupting the crucial interaction between MLL1 and WDR5. WDR5 acts as a scaffold, presenting the MLL1 catalytic domain to its histone substrate. By binding to WDR5 with high affinity, this compound competitively inhibits the binding of MLL1, thereby preventing the formation of the functional methyltransferase complex.[2] This leads to a significant reduction in H3K4me3 levels at the promoter regions of MLL1 target genes.[1] The subsequent decrease in the expression of these target genes, which are often involved in cell proliferation and survival, results in the anti-tumor and anti-fibrotic effects of this compound.[1][2]
Signaling Pathway
The primary signaling pathway affected by this compound is the MLL1-mediated gene transcription pathway. In pathological states such as MLL-rearranged leukemias, the MLL1 fusion protein is aberrantly recruited to target genes like HoxA9 and Meis-1, leading to their overexpression and driving leukemogenesis.[2] this compound intervenes at the initial step of this pathway by preventing the MLL1-WDR5 interaction, which is essential for the catalytic activity of the MLL1 complex. This leads to a downstream cascade of events, including reduced H3K4 trimethylation, decreased target gene expression, and ultimately, inhibition of cancer cell growth and induction of apoptosis.[2]
Caption: Mechanism of action of this compound in the cell nucleus.
Quantitative Data
| Parameter | Value | Cell Line/System | Reference |
| IC50 (WDR5/MLL Interaction) | 2.4 nM | Biochemical Assay | [2][3] |
| Ki (Binding to WDR5) | < 1 nM | Biochemical Assay | [2] |
| IC50 (MLL1 Complex Activity) | 0.32 µM | Biochemical Assay | [3] |
| Apoptosis Induction | 30% increase | MDA-MB-468 (TNBC) | [1] |
| Upregulation of MLL1 in EMT | 4.7-fold | TNBC cells | [1] |
| Upregulation of WDR5 in EMT | 3.84-fold | TNBC cells | [1] |
| Increase in ALDO A expression | 5-fold | TNBC cells | [1] |
| Increase in ENO1 expression | 4-fold | TNBC cells | [1] |
Experimental Protocols
Cell Viability Assay
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Cell Lines: MV4;11, KOPN8, and K562 cells.[2]
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Culture Conditions: Cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 100 U/L penicillin-streptomycin at 37°C in a 5% CO2 incubator.[2]
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Treatment: Cells are seeded at a density of 5 x 10^5 cells per well in 12-well plates. They are treated with either a vehicle control (0.2% DMSO) or varying concentrations of this compound for 7 days. The medium and compound are replenished every 2 days.[2]
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Analysis: Cell viability is measured using the CellTiter-Glo Luminescent Cell Viability Assay kit according to the manufacturer's instructions.[2]
Caption: Experimental workflow for cell viability assay.
Western Blot for Protein Expression
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Cell Line: TFK1 and RBE cells.[3]
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Treatment: Cells are treated with 50 µM of this compound for 48 hours.[3]
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Lysate Preparation: After treatment, cells are lysed to extract total protein.
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Electrophoresis and Transfer: Proteins are separated by size using SDS-PAGE and then transferred to a membrane.
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Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., MLL1, WDR5, H3K4me3, p16INK4a) followed by incubation with a secondary antibody.
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Detection: The protein bands are visualized and quantified.
Applications in Disease Models
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Acute Leukemia: In leukemia cells with MLL1 fusion proteins, this compound specifically inhibits the expression of MLL1 target genes HoxA9 and Meis-1, which are crucial for leukemogenesis. This leads to a selective inhibition of cell growth and induction of apoptosis in these cancer cells.[2]
-
Triple-Negative Breast Cancer (TNBC): In TNBC cells, this compound has been shown to reverse the epithelial-to-mesenchymal transition (EMT), a process associated with metastasis. It achieves this by upregulating epithelial markers like E-cadherin and downregulating mesenchymal markers such as β-catenin and Slug.[1] Furthermore, this compound induces a metabolic shift in TNBC cells, characterized by increased glycolysis and reduced fatty acid uptake.[1]
-
Idiopathic Pulmonary Fibrosis (IPF): In a mouse model of bleomycin-induced pulmonary fibrosis, this compound treatment attenuated the fibrotic process. The underlying mechanism involves the inhibition of KMT2A (another name for MLL1), which in turn reduces the expression of the transcription factor PU.1 in fibroblasts, a key player in fibrogenesis.[1]
Conclusion
This compound is a potent and specific inhibitor of the MLL1-WDR5 interaction, representing a promising therapeutic strategy for a range of diseases driven by aberrant MLL1 activity. Its mechanism of action, centered on the epigenetic modulation of gene expression, has been demonstrated in various preclinical models of cancer and fibrosis. The detailed understanding of its molecular interactions and downstream effects provides a strong rationale for its continued development as a targeted therapy. Further studies will be necessary to fully elucidate its clinical potential and safety profile.
References
The Biological Target of MM-102: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MM-102 is a potent and selective small-molecule inhibitor that targets the protein-protein interaction between WD-repeat protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1), also known as KMT2A. This interaction is a critical dependency for the histone methyltransferase activity of the MLL1 complex, which is responsible for the trimethylation of histone H3 at lysine 4 (H3K4me3). By disrupting the WDR5/MLL1 interface, this compound effectively abrogates the catalytic function of the MLL1 complex, leading to a cascade of downstream effects that culminate in the suppression of oncogenic gene expression and the induction of apoptosis in specific cancer cell populations. This guide provides an in-depth overview of the biological target of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols relevant to its study.
The WDR5-MLL1 Interaction: The Core Target of this compound
The MLL1 protein is a key epigenetic regulator, and its aberrant activity is implicated in various aggressive leukemias, often characterized by chromosomal translocations involving the MLL1 gene. The catalytic activity of MLL1 is contingent upon its assembly into a core complex with several other proteins, of which WDR5 is a crucial scaffolding component. WDR5 directly binds to a conserved "Win" (WDR5-interaction) motif on MLL1, a necessary step for the proper assembly and enzymatic function of the MLL1 complex.
This compound was designed as a peptidomimetic to specifically interrupt this critical WDR5-MLL1 interaction. By binding to the same pocket on WDR5 that MLL1 occupies, this compound competitively inhibits the formation of a functional MLL1 core complex. This disruption leads to a significant reduction in the levels of H3K4me3 at the promoter regions of MLL1 target genes.
Quantitative Data
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Assay Type | Reference Cell/System |
| IC50 (WDR5/MLL1 Interaction) | 2.4 nM | Fluorescence Polarization | Recombinant proteins |
| Suggested In Vitro Concentration | 10-100 µM | Cellular Assays | Leukemia cell lines |
Signaling Pathway and Mechanism of Action
This compound's mechanism of action begins with the direct inhibition of the WDR5-MLL1 interaction, setting off a chain of events that ultimately leads to cancer cell death.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
WDR5-MLL1 Competitive Binding Assay (Fluorescence Polarization)
This assay quantitatively measures the ability of this compound to disrupt the interaction between WDR5 and a fluorescently labeled MLL1-derived peptide.
Workflow:
Protocol:
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Reagents and Buffers:
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
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Recombinant human WDR5 protein.
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Fluorescently labeled MLL1 peptide probe (e.g., FAM-labeled MLL1 peptide).
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This compound serially diluted in DMSO and then in assay buffer.
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Procedure:
-
In a 384-well black plate, add a fixed concentration of the fluorescently labeled MLL1 peptide probe to all wells.
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Add a fixed concentration of recombinant WDR5 protein to all wells except for the "probe only" controls.
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Add serial dilutions of this compound to the experimental wells. Add assay buffer with the corresponding DMSO concentration to the "no inhibitor" control wells.
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Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.
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Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore used.
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Data Analysis:
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The fluorescence polarization values are plotted against the logarithm of the this compound concentration.
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The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the WDR5-MLL1 interaction.
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Chromatin Immunoprecipitation followed by Quantitative PCR (ChIP-qPCR)
This technique is used to determine if this compound treatment leads to a reduction of H3K4me3 at the promoter regions of MLL1 target genes, such as HoxA9 and Meis-1.
Workflow:
Protocol:
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Cell Treatment and Crosslinking:
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Culture leukemia cell lines (e.g., MV4-11, MOLM-13) in the presence of this compound or vehicle control (DMSO) for the desired time.
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Crosslink proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
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Quench the crosslinking reaction by adding glycine.
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Chromatin Preparation:
-
Harvest and lyse the cells.
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Sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
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Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for H3K4me3 overnight at 4°C.
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Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
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Wash the beads to remove non-specific binding.
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Elution and DNA Purification:
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Elute the chromatin from the beads.
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Reverse the protein-DNA crosslinks by heating at 65°C.
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Treat with RNase A and Proteinase K.
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Purify the DNA using a PCR purification kit.
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-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the promoter regions of MLL1 target genes.
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Primer Sequences for qPCR:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| Human HoxA9 | GCCGGCCTTATGGCATTAA | TGGAGGAGAACCACAAGCATAGT |
| Human Meis-1 | AGGCTGCCCAGAGAAGGTCTA | TGTTTCAAAGGCTTGGTGGAT |
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis in leukemia cells following treatment with this compound.
Workflow:
Protocol:
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Cell Treatment:
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Seed leukemia cells (e.g., MV4-11, MOLM-13) at a density of 0.5 x 106 cells/mL.
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Treat the cells with various concentrations of this compound or vehicle control (DMSO) for 24-72 hours.
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Staining:
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Harvest the cells by centrifugation.
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Wash the cells twice with cold PBS.
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Resuspend the cells in 1X Annexin V binding buffer.
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Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
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Incubate the cells for 15 minutes at room temperature in the dark.
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Flow Cytometry Analysis:
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Analyze the stained cells by flow cytometry.
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FITC-Annexin V positive, PI negative cells are in early apoptosis.
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FITC-Annexin V positive, PI positive cells are in late apoptosis or necrosis.
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In Vivo Xenograft Model
This protocol describes the establishment of a leukemia xenograft model in mice to evaluate the in vivo efficacy of this compound.
Protocol:
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Animal Model:
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Use immunodeficient mice (e.g., NOD/SCID or NSG mice).
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Cell Implantation:
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Inject human leukemia cells (e.g., MV4-11) intravenously or subcutaneously into the mice.
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This compound Administration:
-
Once tumors are established or leukemia is disseminated, administer this compound or a vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection).
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-
Monitoring and Endpoint:
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Monitor tumor growth (for subcutaneous models) or leukemia progression (e.g., by bioluminescence imaging if using luciferase-expressing cells).
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The primary endpoint is typically tumor growth inhibition or increased survival of the this compound-treated group compared to the control group.
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Conclusion
This compound represents a targeted therapeutic strategy that potently and selectively inhibits the crucial WDR5-MLL1 protein-protein interaction. This mechanism disrupts the epigenetic machinery driving oncogenesis in MLL1-dependent cancers, leading to the suppression of key cancer-promoting genes and the induction of apoptosis. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the biological effects of this compound and similar compounds, facilitating the continued development of novel epigenetic therapies.
MM-102 as a WDR5/MLL Interaction Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of MM-102, a potent and selective small-molecule inhibitor of the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1). The WDR5/MLL1 interaction is crucial for the histone methyltransferase activity of the MLL1 complex, which is frequently dysregulated in various cancers, particularly in acute leukemias harboring MLL1 fusion proteins.[1] this compound, a peptidomimetic compound, has demonstrated high-affinity binding to WDR5, leading to the inhibition of MLL1-mediated H3K4 methylation and subsequent downstream effects on gene expression and cancer cell viability. This document details the mechanism of action of this compound, presents its key quantitative data, provides detailed experimental protocols for its characterization, and visualizes relevant biological pathways and experimental workflows.
Introduction
The MLL1 complex is a key epigenetic regulator that catalyzes the methylation of histone H3 at lysine 4 (H3K4), a mark predominantly associated with active gene transcription.[1] The interaction between the core subunit WDR5 and the catalytic subunit MLL1 is essential for the integrity and enzymatic activity of this complex.[1] In MLL-rearranged leukemias, the fusion of MLL1 with various partner proteins leads to aberrant recruitment of the MLL1 complex and subsequent upregulation of target genes, such as HOXA9 and MEIS1, driving leukemogenesis.[1]
This compound was developed as a high-affinity peptidomimetic designed to mimic the MLL1 binding motif to WDR5, thereby disrupting this critical protein-protein interaction.[1] Its ability to selectively inhibit the WDR5/MLL1 interaction provides a promising therapeutic strategy for MLL-rearranged leukemias and potentially other cancers where the MLL1 complex is implicated.
Mechanism of Action
This compound functions as a competitive inhibitor of the WDR5/MLL1 interaction. By binding to the same pocket on WDR5 that MLL1 occupies, this compound prevents the assembly of a functional MLL1 core complex.[1] This disruption leads to a significant reduction in the histone methyltransferase activity of MLL1, specifically the di- and tri-methylation of H3K4.[1] The consequential decrease in H3K4 methylation at the promoters of MLL1 target genes, such as HOXA9 and MEIS1, results in their transcriptional repression.[1] In leukemia cells harboring MLL1 fusion proteins, this cascade of events leads to the inhibition of cell growth and the induction of apoptosis.[1]
Figure 1: Mechanism of action of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
Table 1: Binding Affinity and Inhibitory Activity of this compound
| Parameter | Value | Assay Type | Reference |
| IC50 (WDR5/MLL Interaction) | 2.4 nM | Fluorescence Polarization | [2][3][4] |
| Ki (Binding to WDR5) | < 1 nM | Competitive Binding Assay | [1] |
| IC50 (MLL1 HMT Activity) | 0.32 µM | In Vitro H3K4 Methyltransferase Assay | [4] |
Table 2: Cellular Activity of this compound in Leukemia Cell Lines
| Cell Line | Effect | Concentration | Assay | Reference |
| MLL1-AF9 transduced cells | Growth Arrest & Cell Death | 40 µM | Cell Viability/Apoptosis Assay | [4] |
| TFK1 and RBE cells | Inhibition of Proliferation, Migration | 50 µM | Cell-based assays | [4] |
| MLL-rearranged leukemia cells | Selective Growth Inhibition & Apoptosis | Not specified | Cell-based assays | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
Fluorescence Polarization (FP)-Based Competitive Binding Assay
This assay is used to determine the binding affinity of this compound to WDR5 by measuring the displacement of a fluorescently labeled peptide derived from MLL1.
Materials:
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Recombinant human WDR5 protein (truncated, residues 23-334)
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Fluorescein-labeled MLL1 peptide (e.g., Ac-ARA-NH2 with a fluorescein tag)
-
This compound
-
Assay Buffer: 50 mM HEPES pH 7.8, 100 mM NaCl, 1.0 mM EDTA, 5% glycerol
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Black, low-volume 384-well plates
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Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a solution of WDR5 protein at a final concentration of 100 nM in the assay buffer.
-
Prepare a solution of the fluorescently labeled MLL1 peptide at a final concentration of 10 nM in the assay buffer.
-
Prepare a serial dilution of this compound in the assay buffer, with concentrations ranging from 0.1 nM to 10 µM.
-
In a 384-well plate, add 10 µL of the WDR5 solution to each well.
-
Add 5 µL of the this compound serial dilutions to the wells.
-
Add 5 µL of the fluorescently labeled MLL1 peptide solution to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Figure 2: FP-based competitive binding assay workflow.
In Vitro H3K4 Histone Methyltransferase (HMT) Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of the reconstituted MLL1 core complex.
Materials:
-
Recombinant MLL1 core complex components: MLL1 (e.g., residues 3762-3969), WDR5 (residues 23-334), RbBP5, and Ash2L
-
Histone H3 peptide (e.g., 10-residue peptide) as substrate
-
3H-S-adenosylmethionine (3H-SAM) as a cofactor
-
This compound
-
HMT Assay Buffer: 50 mM HEPES pH 7.8, 100 mM NaCl, 1.0 mM EDTA, 5% glycerol
-
Scintillation fluid and counter
Procedure:
-
Reconstitute the MLL1 core complex by incubating MLL1, WDR5, RbBP5, and Ash2L at a final concentration of 0.5 µM for each protein.
-
Prepare serial dilutions of this compound in the HMT assay buffer, with concentrations ranging from 0.125 µM to 128 µM.
-
In a reaction tube, add the reconstituted MLL1 core complex.
-
Add the this compound dilutions to the reaction tubes and incubate for 5 minutes at 22°C.
-
Add the H3 peptide substrate to a final concentration of 50 µM.
-
Initiate the reaction by adding 3H-SAM (1.5 µCi per reaction).
-
Incubate the reaction at 22°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an appropriate quenching solution (e.g., trichloroacetic acid).
-
Spot the reaction mixture onto filter paper, wash to remove unincorporated 3H-SAM, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 value for HMT activity inhibition.
Cell-Based Apoptosis Assay in Leukemia Cells (MV4-11 and MOLM-13)
This protocol describes the assessment of apoptosis induction by this compound in MLL-rearranged leukemia cell lines using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
MV4-11 or MOLM-13 leukemia cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed MV4-11 or MOLM-13 cells at a density of 1 x 106 cells/mL in a 6-well plate.
-
Treat the cells with various concentrations of this compound (e.g., 10, 20, 40 µM) or a vehicle control (DMSO) for 48 hours.
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
Quantitative Real-Time PCR (qPCR) for HOXA9 and MEIS1 Expression
This protocol details the measurement of changes in the expression of MLL1 target genes, HOXA9 and MEIS1, in leukemia cells following treatment with this compound.
Materials:
-
Leukemia cells (e.g., MLL1-AF9 transduced bone marrow cells)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB)
-
Real-time PCR instrument
Procedure:
-
Treat leukemia cells with this compound (e.g., 40 µM) or a vehicle control for a specified time (e.g., 24-48 hours).
-
Extract total RNA from the cells using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for HOXA9, MEIS1, and the housekeeping gene.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.
Conclusion
This compound is a highly potent and specific inhibitor of the WDR5/MLL1 protein-protein interaction. Its ability to disrupt the MLL1 complex, inhibit H3K4 methylation, and induce apoptosis in MLL-rearranged leukemia cells provides a strong rationale for its further investigation as a potential therapeutic agent. The experimental protocols detailed in this guide offer a robust framework for the continued study and characterization of this compound and other inhibitors targeting this critical oncogenic pathway.
References
Downstream Targets of MM-102 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MM-102 is a high-affinity, peptidomimetic small molecule inhibitor that potently and selectively disrupts the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1).[1][2] This interaction is critical for the histone methyltransferase activity of the MLL1 complex, which catalyzes the trimethylation of histone H3 at lysine 4 (H3K4me3), a key epigenetic mark associated with active gene transcription.[3][4] By inhibiting the WDR5/MLL1 interaction, this compound effectively suppresses H3K4me3 levels, leading to the transcriptional repression of key oncogenes and the modulation of cellular processes implicated in various diseases, including acute leukemia and triple-negative breast cancer. This guide provides an in-depth overview of the core mechanism of this compound, its downstream molecular targets, and associated cellular consequences, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: Disruption of the MLL1/WDR5 Axis
The MLL1 core complex, which includes MLL1, WDR5, RbBP5, and ASH2L, is a primary driver of H3K4 trimethylation.[2] WDR5 acts as a crucial scaffolding protein, binding to the MLL1 N-terminus and presenting the histone H3 tail for methylation by the MLL1 SET domain. This enzymatic activity is essential for maintaining the expression of specific gene programs, including the HOX genes, which are critical for development and are frequently dysregulated in cancer.[5]
This compound functions by competitively binding to a conserved "WIN" (WDR5-interaction) site on WDR5, the same site required for MLL1 binding.[6] This direct inhibition prevents the assembly of a functional MLL1 catalytic complex, resulting in a global reduction of H3K4me3 levels at the promoters of MLL1 target genes.[3][7]
Downstream Targets and Cellular Consequences
The inhibition of MLL1/WDR5 activity by this compound has profound and context-dependent effects on downstream gene expression and cellular phenotypes.
In Acute Leukemia
In acute leukemias characterized by MLL1 gene rearrangements (MLL-r), MLL1 fusion proteins drive oncogenesis by upregulating the expression of critical target genes. This compound has been shown to be particularly effective in this context.
-
Primary Downstream Gene Targets: The expression of HoxA9 and Meis-1 is significantly reduced following this compound treatment.[1][2][8] These homeobox genes are essential for the self-renewal of hematopoietic stem cells and their sustained expression is a key driver of MLL-r leukemia.
-
Cellular Outcomes: By suppressing these key targets, this compound selectively inhibits cell proliferation and induces apoptosis in leukemia cells that harbor MLL1 fusion proteins, while having minimal effects on cells with wild-type MLL1.[2]
In Triple-Negative Breast Cancer (TNBC)
In TNBC, the MLL1-WDR5 complex is implicated in the epithelial-to-mesenchymal transition (EMT), a process that promotes metastasis and drug resistance.[3][4]
-
Reversal of EMT: this compound treatment reverses the EMT phenotype by upregulating epithelial markers like E-cadherin and claudin, while simultaneously downregulating mesenchymal markers such as β-catenin, Slug, caveolin 1, and fibronectin.[3][4]
-
Metabolic Reprogramming: The inhibition of MLL1 also induces a significant metabolic shift. This includes a marked increase in the expression of glycolysis enzymes ALDO A and ENO1 and a reduction in fatty acid uptake and lipid accumulation.[3][4]
-
Cellular Outcomes: These changes collectively lead to a significant increase in apoptosis in TNBC cells.[3][4]
Other Contexts
-
Pulmonary Fibrosis: this compound has been shown to attenuate bleomycin-induced pulmonary fibrosis by downregulating the transcription factor PU.1 in fibroblasts, a process dependent on H3K4me3.[3]
-
Somatic Cell Nuclear Transfer (SCNT): Treatment with this compound improves the efficiency of porcine SCNT by reducing aberrantly high H3K4me3 levels, leading to corrected gene expression patterns for pluripotency (OCT4, NANOG) and apoptosis (BCL2) genes.[7]
Quantitative Data Summary
The following tables summarize the key quantitative metrics reported for this compound.
Table 1: Potency and Binding Affinity
| Parameter | Value | Target/System | Reference |
|---|---|---|---|
| IC₅₀ | ~2.9 nM | WDR5/MLL1 Interaction | [1] |
| IC₅₀ | 0.4 µM | MLL1 H3K4 Methyltransferase Activity | [9] |
| Kᵢ | < 1 nM | WDR5 Binding | [9] |
| In Vitro Conc. | 10-100 µM| General Cellular Assays |[1] |
Table 2: Downstream Cellular and Molecular Effects
| Disease Model | Downstream Effect | Quantitative Change | Reference |
|---|---|---|---|
| TNBC | Apoptosis Induction (MDA-MB-468 cells) | 30% increase in apoptotic population | [3][4] |
| TNBC | ALDO A Expression | 5-fold increase | [3][4] |
| TNBC | ENO1 Expression | 4-fold increase | [3][4] |
| TNBC (EMT) | MLL1 Expression | 4.7-fold upregulation in EMT cells | [3][4] |
| TNBC (EMT) | WDR5 Expression | 3.84-fold upregulation in EMT cells |[3][4] |
Experimental Protocols
In Vitro H3K4 Histone Methyltransferase (HMT) Assay
This protocol assesses the direct inhibitory effect of this compound on the enzymatic activity of the reconstituted MLL1 complex.
-
Reaction Buffer: 50 mM HEPES (pH 7.8), 100 mM NaCl, 1.0 mM EDTA, and 5% glycerol.
-
Procedure:
-
Pre-assemble the WDR5/RbBP5/ASH2L complex at a final concentration of 0.5 µM for each protein.
-
Add this compound at concentrations ranging from 0.125 to 128 µM and incubate with the complex for 2-5 minutes at 22 °C.
-
Add the histone substrate (e.g., H3 10-residue peptide) to a final concentration of 50 µM.
-
Initiate the reaction by adding MLL1 protein to a final concentration of 0.5 µM and 1.5 µCi of the cofactor, ³H-S-adenosylmethionine.
-
Allow the reaction to proceed for 30 minutes.
-
Spot the reaction mixture onto P81 phosphocellulose filter paper and precipitate by submerging in 50 mM sodium bicarbonate buffer (pH 9.0).
-
Quantify the incorporation of the ³H-methyl group using scintillation counting.
-
qRT-PCR Analysis of MLL1 Target Genes (HoxA9, Meis-1)
This protocol quantifies the effect of this compound on the transcript levels of its downstream gene targets in a relevant cell model.
-
Cell Model: Murine bone marrow cells transformed with an MLL1-AF9 fusion oncogene.
-
Procedure:
-
Culture MLL1-AF9 transformed cells in appropriate media.
-
Treat cells with this compound (e.g., 25 µM, 50 µM) or vehicle control (e.g., 0.2% DMSO) for 96 hours.
-
Isolate total RNA from the cells using a standard method such as Trizol, followed by cleanup with a column-based kit (e.g., RNEASY kit).
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for HoxA9, Meis-1, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
-
Conclusion
This compound represents a highly specific and potent tool for interrogating the biology of the MLL1/WDR5 epigenetic axis. Its inhibitory action leads to a cascade of downstream effects, primarily through the transcriptional repression of key target genes. In MLL-rearranged leukemias, this manifests as the downregulation of HoxA9 and Meis-1, leading to apoptosis and cell growth inhibition. In TNBC, this compound counters oncogenic phenotypes by reversing EMT and reprogramming cellular metabolism. The quantitative data and established protocols outlined in this guide provide a solid foundation for researchers and drug developers to further explore the therapeutic potential of targeting this fundamental epigenetic pathway.
References
- 1. allgenbio.com [allgenbio.com]
- 2. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 4. Inhibition of the MLL1-WDR5 interaction modulates epithelial to mesenchymal transition and metabolic pathways in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted Therapy Development in Acute Myeloid Leukemia [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Down-Regulation of H3K4me3 by this compound Facilitates Epigenetic Reprogramming of Porcine Somatic Cell Nuclear Transfer Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Histone H3K4 Methyltransferases as Targets for Drug-Resistant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of MM-102 on HoxA9 and Meis-1 Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the peptidomimetic inhibitor MM-102 and its targeted impact on the expression of the critical leukemogenic genes, HoxA9 and Meis-1. This document outlines the molecular mechanism, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the relevant biological pathways and workflows.
Core Mechanism of Action
This compound is a potent, cell-permeable small molecule inhibitor designed to disrupt the protein-protein interaction between WD-40 repeat protein 5 (WDR5) and mixed-lineage leukemia 1 (MLL1). The WDR5-MLL1 interaction is crucial for the histone methyltransferase activity of the MLL1 complex. By inhibiting this interaction, this compound effectively attenuates the MLL1-mediated methylation of histone H3 at lysine 4 (H3K4), a key epigenetic mark for transcriptional activation. Consequently, the expression of downstream MLL1 target genes, including the proto-oncogenes HoxA9 and Meis-1, is significantly reduced. This targeted downregulation of HoxA9 and Meis-1 provides a promising therapeutic strategy for acute leukemias harboring MLL1 fusion proteins.[1][2]
Quantitative Data Summary
The following tables summarize the experimental findings on the effect of this compound on HoxA9 and Meis-1 gene expression and its subsequent impact on cell viability in leukemia cell lines.
Table 1: Effect of this compound on HoxA9 and Meis-1 mRNA Levels
| Treatment Group | Concentration | Duration of Treatment | Target Gene | Observed Effect on mRNA Levels | Cell Line |
| This compound | 25 µM | 96 hours | HoxA9 | Effective Decrease | MLL1-AF9 transformed murine bone marrow cells |
| This compound | 50 µM | 96 hours | HoxA9 | Effective Decrease | MLL1-AF9 transformed murine bone marrow cells |
| This compound | 25 µM | 96 hours | Meis-1 | Effective Decrease | MLL1-AF9 transformed murine bone marrow cells |
| This compound | 50 µM | 96 hours | Meis-1 | Effective Decrease | MLL1-AF9 transformed murine bone marrow cells |
| C-MM-102 (Control) | 50 µM | 96 hours | HoxA9 | No significant effect | MLL1-AF9 transformed murine bone marrow cells |
| C-MM-102 (Control) | 50 µM | 96 hours | Meis-1 | No significant effect | MLL1-AF9 transformed murine bone marrow cells |
| Mock (0.2% DMSO) | N/A | 96 hours | HoxA9 | No significant effect | MLL1-AF9 transformed murine bone marrow cells |
| Mock (0.2% DMSO) | N/A | 96 hours | Meis-1 | No significant effect | MLL1-AF9 transformed murine bone marrow cells |
Data derived from Karatas et al., 2013. The term "Effective Decrease" indicates a notable reduction in gene expression as reported in the study, though specific percentage or fold-change values were not provided in the referenced abstracts.[1]
Table 2: Biological Activity of this compound
| Assay Type | Parameter | Value | Target/Cell Line |
| Binding Affinity | IC50 | 2.4 nM | WDR5/MLL Interaction |
| Cell Growth Inhibition | - | Specific inhibition observed | Leukemia cells with MLL1 fusion proteins |
| Apoptosis Induction | - | Apoptosis induced | Leukemia cells with MLL1 fusion proteins |
Signaling Pathway and Experimental Workflow Visualizations
This compound Signaling Pathway
Caption: this compound inhibits the WDR5-MLL1 interaction, leading to reduced H3K4 methylation and subsequent downregulation of HoxA9 and Meis-1 gene expression.
Experimental Workflow for Gene Expression Analysis
Caption: Workflow for assessing the impact of this compound on HoxA9 and Meis-1 mRNA levels using RT-qPCR.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Line: MLL1-AF9 transformed murine bone marrow cells.
-
Culture Conditions: Maintain cells in an appropriate culture medium supplemented with necessary growth factors and antibiotics, in a humidified incubator at 37°C with 5% CO2.
-
Treatment:
-
Prepare stock solutions of this compound and the control compound C-MM-102 in dimethyl sulfoxide (DMSO).
-
Seed the cells at a predetermined density.
-
Treat the cells with final concentrations of 25 µM and 50 µM this compound, 50 µM C-MM-102, or a corresponding volume of DMSO (mock control, e.g., 0.2%).[1]
-
Incubate the treated cells for 96 hours.[1]
-
Quantitative Reverse Transcription PCR (RT-qPCR)
-
RNA Isolation:
-
Following the 96-hour treatment, harvest the cells.
-
Isolate total RNA using a TRIzol-based method followed by a column-based purification (e.g., RNeasy kit) to ensure high-purity RNA.[1]
-
Quantify the RNA concentration and assess its integrity (e.g., using a spectrophotometer and gel electrophoresis).
-
-
cDNA Synthesis:
-
Synthesize first-strand complementary DNA (cDNA) from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes (HoxA9, Meis-1) and a reference (housekeeping) gene (e.g., GAPDH or Actin), and a suitable qPCR master mix (e.g., containing SYBR Green or a probe-based system).
-
Perform the qPCR reaction in a real-time PCR cycler using a standard thermal cycling protocol (denaturation, annealing, and extension steps).
-
Include no-template controls to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
-
Calculate the relative gene expression changes between the treated and mock control groups using the ΔΔCt method.
-
Cell Viability (MTT) Assay
-
Cell Seeding: Seed the leukemia cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period.
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for the desired duration (e.g., 72-96 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value for this compound.
Western Blot Analysis
-
Protein Extraction:
-
Lyse the treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for HoxA9, Meis-1, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of HoxA9 and Meis-1 to the loading control to determine the relative protein expression.
-
This guide provides a comprehensive overview of the technical aspects of this compound's impact on HoxA9 and Meis-1 gene expression. The provided data and protocols can serve as a valuable resource for researchers in the field of leukemia therapeutics and drug development.
References
The Peptidomimetic Nature of MM-102: A Technical Guide to a Potent WDR5/MLL1 Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM-102 is a potent and highly specific small molecule inhibitor of the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1).[1][2][3] This interaction is a critical component of the MLL1 methyltransferase complex, which plays a central role in the regulation of gene expression through the trimethylation of histone H3 at lysine 4 (H3K4me3). Aberrant MLL1 activity is implicated in various cancers, particularly acute leukemias with MLL1 translocations. This compound was developed as a peptidomimetic, designed to mimic the key binding motif of MLL1 that interacts with WDR5, thereby disrupting the assembly and enzymatic activity of the MLL1 complex.[4] This guide provides an in-depth exploration of the peptidomimetic nature of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity.
The Peptidomimetic Design of this compound
The development of this compound is rooted in the structural understanding of the WDR5-MLL1 interaction. The MLL1 protein binds to a central pocket on WDR5 via a conserved sequence known as the WDR5 interaction (Win) motif.[5][6][7][8] Through systematic analysis, the minimal binding motif within the MLL1 Win peptide essential for high-affinity binding to WDR5 was identified as the tripeptide sequence -CO-ARA-NH- (Alanine-Arginine-Alanine).[4][9]
This compound is a cell-permeable peptidomimetic designed to mimic this critical -CO-ARA-NH- motif.[4] Its chemical structure is engineered to present key functional groups in a spatial orientation that recapitulates the binding of the MLL1 peptide within the WDR5 pocket. This design allows this compound to competitively inhibit the natural WDR5-MLL1 interaction with high affinity.
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent inhibitory activity and selective effects on cancer cells harboring MLL1 fusions.
| Parameter | Value | Assay/Context | Reference |
| IC50 (WDR5/MLL Interaction) | 2.4 nM | WDR5 Binding Assay | [1][5] |
| Ki (WDR5 Binding) | < 1 nM | WDR5 Binding Assay | [2][5] |
| IC50 (MLL1 HMT Activity) | 0.32 µM | In Vitro Histone Methyltransferase Assay | [1] |
| GI50 (MV4;11 cells) | 25 µM (7 days) | Cell Growth Inhibition Assay | |
| GI50 (KOPN8 cells) | 25 µM (7 days) | Cell Growth Inhibition Assay | |
| GI50 (K562 cells) | 84 µM (7 days) | Cell Growth Inhibition Assay |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by disrupting the WDR5-MLL1 interaction, which is a critical step for the assembly and enzymatic activity of the MLL1 core complex. This disruption leads to a cascade of downstream events, ultimately inhibiting the transcription of MLL1 target genes and inducing apoptosis in susceptible cancer cells.
Caption: this compound inhibits the WDR5-MLL1 interaction, leading to reduced H3K4me3 and altered gene expression.
Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Assay
This assay measures the enzymatic activity of the MLL1 complex and the inhibitory effect of this compound.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.8), 100 mM NaCl, 1.0 mM EDTA, and 5% glycerol.
-
Complex Assembly: Pre-assemble the WDR5/RbBP5/ASH2L complex at a final concentration of 0.5 µM for each protein.
-
Compound Incubation: Add varying concentrations of this compound (e.g., 0.125 to 128 µM) to the pre-assembled complex and incubate for 2-5 minutes at 22°C.
-
Substrate and Cofactor Addition: Add the H3 10-residue peptide substrate (50 µM) and the cofactor ³H-S-adenosylmethionine (1.5 µCi).
-
Reaction Initiation: Initiate the reaction by adding the MLL1 protein to a final concentration of 0.5 µM.
-
Reaction Incubation: Allow the reaction to proceed for 30 minutes.
-
Scintillation Counting: Spot the reactions onto P81 filter paper, precipitate by submerging in 50 mM sodium bicarbonate buffer (pH 9.0), and quantify the incorporation of the radiolabel using scintillation counting.[2]
Caption: Workflow for the in vitro Histone Methyltransferase (HMT) assay.
Quantitative Real-Time PCR (qRT-PCR)
This technique is used to measure changes in the expression of MLL1 target genes, such as HoxA9 and Meis-1, following treatment with this compound.
Methodology:
-
Cell Treatment: Culture leukemia cells (e.g., MV4;11) and treat with this compound at various concentrations and for different durations. Include an untreated control group.
-
RNA Extraction: Isolate total RNA from the treated and control cells using a suitable method (e.g., TRIzol reagent).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction Setup: Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for the target genes (HoxA9, Meis-1) and a housekeeping gene (e.g., GAPDH, β-actin), and the synthesized cDNA as a template.
-
Thermocycling: Perform the qPCR reaction in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the housekeeping gene and calculate the relative gene expression changes using the ΔΔCt method.
Caption: General workflow for quantitative Real-Time PCR (qRT-PCR).
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis in cells treated with this compound by identifying the externalization of phosphatidylserine.
Methodology:
-
Cell Treatment: Treat leukemia cells with this compound for a specified period to induce apoptosis. Include positive and negative controls.
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add fluorochrome-conjugated Annexin V and a viability dye such as propidium iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Caption: Workflow for an Annexin V apoptosis assay.
Conclusion
This compound serves as a prime example of successful peptidomimetic design, effectively targeting a critical protein-protein interaction in cancer biology. Its high potency and specificity for the WDR5-MLL1 interface validate this interaction as a promising therapeutic target. The data and methodologies presented in this guide provide a comprehensive overview for researchers and drug development professionals interested in the further exploration and potential clinical application of this compound and similar peptidomimetic inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. MM 102 | WDR5 | Tocris Bioscience [tocris.com]
- 4. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of WDR5 bound to mixed lineage leukemia protein-1 peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure of WDR5 bound to Mixed Lineage Leukemia protein-1 peptide (Journal Article) | OSTI.GOV [osti.gov]
- 8. Structure of WDR5 bound to mixed lineage leukemia protein-1 peptide. | Sigma-Aldrich [merckmillipore.com]
- 9. Analysis of the Binding of Mixed Lineage Leukemia 1 (MLL1) and Histone 3 Peptides to WD Repeat Domain 5 (WDR5) for the Design of Inhibitors of the MLL1–WDR5 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
The Role of MM-102 in Inducing Apoptosis in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MM-102 has emerged as a potent and selective small molecule inhibitor of the MLL1-WDR5 protein-protein interaction, a critical interface in the regulation of gene expression through histone methylation. This technical guide provides an in-depth overview of the current understanding of this compound's role in inducing apoptosis in cancer cells. It details the molecular mechanism of action, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes the known signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.
Introduction
The Mixed Lineage Leukemia 1 (MLL1) protein, a histone H3 lysine 4 (H3K4) methyltransferase, is a key epigenetic regulator frequently implicated in the pathogenesis of various cancers, particularly acute leukemias with MLL1 gene rearrangements. The interaction of MLL1 with the WD repeat-containing protein 5 (WDR5) is essential for its catalytic activity and the subsequent transcriptional activation of oncogenes such as HOXA9 and MEIS1. This compound is a high-affinity peptidomimetic that disrupts the MLL1-WDR5 interaction, thereby inhibiting the methyltransferase activity of the MLL1 complex.[1] This inhibition leads to the downregulation of MLL1 target genes, ultimately resulting in cell growth inhibition and the induction of apoptosis in MLL1-dependent cancer cells.
Mechanism of Action
This compound functions by competitively binding to a conserved pocket on WDR5, which is normally occupied by the "Win" (WDR5-interaction) motif of MLL1. This disruption of the MLL1-WDR5 complex is the primary mechanism through which this compound exerts its anti-cancer effects. The inhibition of MLL1's methyltransferase activity leads to a reduction in H3K4 trimethylation at the promoter regions of MLL1 target genes, causing their transcriptional repression. This epigenetic reprogramming triggers downstream cellular responses, including cell cycle arrest and apoptosis.
Quantitative Data on this compound Induced Apoptosis
The following tables summarize the available quantitative data on the efficacy of this compound in inducing apoptosis and inhibiting cell viability in various cancer cell lines.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Cancer Type | Value | Reference |
| IC50 (Binding Affinity) | - | - | ~2.9 nM | [1] |
| Apoptotic Population Increase | MDA-MB-468 | Triple-Negative Breast Cancer | 30% | [2] |
Signaling Pathways
The induction of apoptosis by this compound is a multi-faceted process involving the interplay of several signaling pathways. The primary pathway originates from the inhibition of the MLL1-WDR5 complex, leading to downstream effects on gene expression and cellular processes.
Core MLL1-WDR5 Inhibition Pathway
Caption: Inhibition of the MLL1-WDR5 complex by this compound.
Proposed p53-Dependent Apoptotic Pathway
In some cellular contexts, the apoptotic effect of this compound may be mediated through a p53-dependent pathway.
References
WDR5: A Foundational Guide to a Promising Therapeutic Target
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a core resource on the foundational research of WD repeat-containing protein 5 (WDR5) as a therapeutic target. WDR5 has emerged as a critical node in the epigenetic regulation of gene expression, and its dysregulation is implicated in a variety of human cancers, making it an attractive target for novel therapeutic interventions. This document provides a comprehensive overview of WDR5's function, its role in disease, the strategies for its inhibition, and detailed methodologies for key experimental assays.
The Central Role of WDR5 in Chromatin Biology
WDR5 is a highly conserved member of the WD40-repeat protein family, functioning as a crucial scaffolding protein within several multiprotein complexes that regulate chromatin modification.[1] Its canonical role is as a core component of the SET1/MLL (Mixed Lineage Leukemia) family of histone methyltransferase (HMT) complexes.[1][2] These complexes are responsible for the methylation of histone H3 at lysine 4 (H3K4), an epigenetic mark predominantly associated with active gene transcription.[2][3]
WDR5 possesses a seven-bladed β-propeller structure, which forms a central cavity with two key interaction sites: the WDR5-interacting (WIN) site and the WDR5-binding motif (WBM) site.[1] The WIN site is primarily responsible for the recruitment of the MLL1 protein, while the WBM site facilitates interactions with other proteins, including the oncoprotein MYC.[1][4] This dual functionality allows WDR5 to act as a central hub, integrating signals from various pathways to regulate gene expression.
WDR5 in Oncogenesis: A Key Pro-Tumorigenic Factor
The aberrant expression and function of WDR5 are increasingly linked to the initiation and progression of numerous cancers, including leukemia, breast cancer, prostate cancer, and glioblastoma.[3][5][6][7] Overexpression of WDR5 often correlates with more aggressive disease and poorer clinical outcomes.[5]
The WDR5-MLL Interaction in Leukemia
In MLL-rearranged leukemias, the fusion of the MLL1 gene with various partner genes results in the formation of oncogenic fusion proteins.[5] These fusion proteins require the interaction with WDR5 for their oncogenic activity.[8] WDR5 acts as a critical cofactor, stabilizing the MLL1 complex and enabling the aberrant methylation of H3K4 at target genes, such as the HOX genes, which drives leukemogenesis.[9] Disrupting the WDR5-MLL1 interaction has therefore become a primary strategy for the development of targeted therapies for these aggressive leukemias.[8]
The WDR5-MYC Axis in Solid Tumors
Beyond its role in leukemia, WDR5 is a critical cofactor for the MYC family of oncoproteins (c-MYC and N-MYC), which are deregulated in a wide range of human cancers.[4][10][11] WDR5 interacts with MYC through its WBM site and is essential for the recruitment of MYC to a subset of its target genes on chromatin.[10][11] This interaction is particularly important for regulating the expression of genes involved in protein synthesis and biomass accumulation, processes that are critical for rapid tumor growth.[9][11] Targeting the WDR5-MYC interaction presents a promising therapeutic strategy for a broad spectrum of MYC-driven cancers.[10][12]
The following diagram illustrates the central role of WDR5 in mediating the functions of MLL1 and MYC, leading to downstream effects that promote cancer.
Therapeutic Strategies Targeting WDR5
The critical roles of WDR5 in cancer have spurred the development of small molecule inhibitors aimed at disrupting its key protein-protein interactions. These inhibitors primarily target either the WIN site, to block the WDR5-MLL interaction, or the WBM site, to inhibit the WDR5-MYC interaction.
WIN Site Inhibitors
A number of potent and selective small molecule inhibitors targeting the WDR5 WIN site have been developed. These compounds, such as MM-401, MM-589, and OICR-9429, have demonstrated efficacy in preclinical models of MLL-rearranged leukemia by displacing WDR5 from chromatin, leading to the downregulation of MLL1 target genes, cell cycle arrest, and apoptosis.[5][13][14][15]
WBM Site Inhibitors
More recently, efforts have focused on developing inhibitors that target the WBM site to disrupt the WDR5-MYC interaction.[7][12] This strategy holds promise for treating a wider range of MYC-driven cancers. Early-stage inhibitors have shown the ability to displace MYC from chromatin and inhibit the proliferation of MYC-dependent cancer cells.[11][12]
Quantitative Analysis of WDR5 Inhibitors
The following tables summarize the in vitro and cellular activities of several key WDR5 inhibitors. This data provides a comparative overview of their potency and selectivity.
Table 1: In Vitro Binding Affinity and HMT Inhibition of WDR5 Inhibitors
| Compound | Target Site | Assay Type | Ki/Kd (nM) | HMT IC50 (nM) | Reference(s) |
| Ac-ARA-NH2 | WIN | FP | 120 (Ki) | - | [14] |
| MM-102 | WIN | FP | <1 (Ki) | - | [14] |
| MM-401 | WIN | FP | <1 (Ki) | 320 | [3][13] |
| MM-589 | WIN | FP | <1 (Ki) | 12.7 | [5] |
| OICR-9429 | WIN | Biacore/ITC | 24/52 (Kd) | - | [12] |
| WDR5-0103 | WIN | - | 450 (Kd) | - | [3] |
| DDO-2213 | WIN | FP | 72.9 (Kd) | - | [3] |
| Compound 19 (WBM) | WBM | SPR | 18,200 (Kd) | - | [13] |
Table 2: Cellular Activity of WDR5 Inhibitors
| Compound | Cell Line | Assay Type | GI50/IC50 (µM) | Reference(s) |
| This compound | MV4;11 | Cell Growth | - | [14] |
| OICR-9429 | T24 | Cell Proliferation | 67.74 (IC50) | [15] |
| OICR-9429 | UM-UC-3 | Cell Proliferation | 70.41 (IC50) | [15] |
| C6 | MV4;11 | CellTiter-Glo | - | [10] |
| C6nc | MV4;11 | CellTiter-Glo | >50 | [10] |
| Compound 19 (WBM) | IMR32 | Cell Proliferation | 12.34 (EC50) | [13] |
| Compound 19 (WBM) | LAN5 | Cell Proliferation | 14.89 (EC50) | [13] |
| Thymoquinone | MV4-11 | WST-8 | 5.5 (IC50, 48h) | [16] |
| Thymoquinone | K562 | WST-8 | 15 (IC50, 48h) | [16] |
Key Experimental Protocols
This section provides detailed methodologies for essential assays used in the foundational research of WDR5 as a therapeutic target.
Fluorescence Polarization (FP) Competitive Binding Assay
This assay is used to determine the binding affinity of small molecule inhibitors to WDR5 by measuring their ability to displace a fluorescently labeled peptide probe that binds to the WIN site.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of purified WDR5 protein in assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM DTT, 1 mg/mL CHAPS, 0.5 mg/mL bovine gamma globulin) to a final concentration of 4 nM.[1][17]
-
Prepare a solution of a fluorescently labeled MLL1 WIN peptide (e.g., 10mer-Thr-FAM) in assay buffer to a final concentration of 0.6 nM.[1]
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
-
Assay Plate Setup:
-
In a black, non-binding surface 384-well plate, add the following to each well:
-
10 µL of 4 nM WDR5 protein solution.
-
10 µL of 0.6 nM fluorescent tracer solution.
-
10 µL of the test inhibitor dilution.
-
10 µL of assay buffer to bring the final volume to 40 µL.[18]
-
-
Include control wells containing:
-
WDR5 and tracer (maximum polarization).
-
Tracer only (minimum polarization).
-
-
-
Incubation:
-
Cover the plate and incubate at room temperature for 30 minutes with gentle rocking.[18]
-
-
Measurement:
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
MTS Cell Proliferation Assay
This colorimetric assay measures cell viability and proliferation by quantifying the reduction of the MTS tetrazolium compound by metabolically active cells into a colored formazan product.
Protocol:
-
Cell Seeding:
-
Seed cells (e.g., MV4-11, K562) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[19]
-
Incubate the plate for 24 hours to allow cells to adhere and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the WDR5 inhibitor in culture medium.
-
Add the desired concentrations of the inhibitor to the wells. Include vehicle-treated (e.g., DMSO) control wells.
-
Incubate the cells for the desired treatment period (e.g., 48-72 hours).
-
-
MTS Reagent Addition:
-
Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.[19]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to identify the genomic regions occupied by a specific protein, such as WDR5, in vivo.
Protocol:
-
Crosslinking:
-
Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to crosslink proteins to DNA.
-
Quench the crosslinking reaction with glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion (e.g., micrococcal nuclease).
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for WDR5 overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Reverse Crosslinking:
-
Elute the protein-DNA complexes from the beads.
-
Reverse the crosslinks by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification:
-
Purify the DNA using a DNA purification kit.
-
-
Analysis:
Conclusion and Future Perspectives
WDR5 has been firmly established as a compelling therapeutic target in oncology. Foundational research has elucidated its critical scaffolding role in key oncogenic pathways involving MLL and MYC. The development of potent and selective small molecule inhibitors targeting the WIN and WBM sites of WDR5 has provided valuable tools to probe its function and has demonstrated promising preclinical activity.
Future research will likely focus on several key areas:
-
Optimization of WBM site inhibitors: Further development of potent and drug-like inhibitors of the WDR5-MYC interaction is a high priority, given the broad therapeutic potential of targeting MYC.
-
Combination therapies: Exploring the synergistic effects of WDR5 inhibitors with other targeted therapies or standard-of-care chemotherapeutics may lead to more effective treatment regimens.
-
Expansion to other diseases: Given the fundamental role of WDR5 in gene regulation, its potential as a therapeutic target in non-cancerous diseases, such as developmental disorders and viral infections, is an emerging area of investigation.
-
Understanding resistance mechanisms: As with any targeted therapy, understanding and overcoming potential mechanisms of resistance to WDR5 inhibitors will be crucial for their long-term clinical success.
References
- 1. Analysis of the Binding of Mixed Lineage Leukemia 1 (MLL1) and Histone 3 Peptides to WD Repeat Domain 5 (WDR5) for the Design of Inhibitors of the MLL1–WDR5 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Quantitative Fluorescence Tomography Validated with Automated Registration to 3D Volumetric CT Data | Semantic Scholar [semanticscholar.org]
- 3. Recent Progress in Modulation of WD40-Repeat Domain 5 Protein (WDR5): Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ir.vanderbilt.edu [ir.vanderbilt.edu]
- 10. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]
- 12. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thymoquinone Inhibits JAK/STAT and PI3K/Akt/ mTOR Signaling Pathways in MV4-11 and K562 Myeloid Leukemia Cells [mdpi.com]
- 17. ubiqbio.com [ubiqbio.com]
- 18. rsc.org [rsc.org]
- 19. biorbyt.com [biorbyt.com]
- 20. broadpharm.com [broadpharm.com]
- 21. WDR5 is a conserved regulator of protein synthesis gene expression - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MM-102 in In Vitro Histone Methyltransferase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM-102 is a potent, high-affinity peptidomimetic inhibitor that targets the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1).[1][2][3][4][5] By disrupting this interaction, this compound effectively inhibits the histone methyltransferase (HMT) activity of the MLL1 complex, which is responsible for the methylation of histone H3 at lysine 4 (H3K4).[2][5][6] This epigenetic modification plays a crucial role in regulating gene expression, and its dysregulation is implicated in various diseases, including certain types of cancer like leukemia.[1][2][6] These application notes provide a detailed protocol for utilizing this compound in an in vitro histone methyltransferase assay to study its inhibitory effects on the MLL1 complex.
Mechanism of Action
This compound functions by binding to WDR5 with high affinity, preventing its association with MLL1.[1][5] The MLL1 core complex, which includes WDR5, RbBP5, and ASH2L, is essential for the catalytic activity of MLL1. By disrupting the WDR5-MLL1 interaction, this compound effectively inhibits the trimethylation of H3K4, leading to a downstream modulation of MLL1 target gene expression, such as HoxA9 and Meis-1.[1][5]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Target | Assay Conditions |
| IC50 | 2.4 nM | WDR5 Binding | Fluorescence Polarization Assay |
| Ki | < 1 nM | WDR5 Binding | Not specified |
| IC50 | 0.32 µM - 0.4 µM | MLL1 Complex HMT Activity | Radioactive HMT assay with ³H-SAM |
Data compiled from multiple sources.[1][3][4][6]
Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Assay Using this compound
This protocol describes a radioactivity-based assay to measure the inhibition of the MLL1 histone methyltransferase complex by this compound.
Materials and Reagents
-
Enzymes and Substrates:
-
Recombinant MLL1 core complex (containing MLL1, WDR5, RbBP5, and ASH2L)
-
Histone H3 peptide (e.g., ARTKQTARKSTGGKAPRKQLA-GGK(Biotin)) or full-length Histone H3
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
-
Inhibitor:
-
This compound
-
-
Buffers and Solutions:
-
Assay Buffer: 50 mM HEPES (pH 7.8), 100 mM NaCl, 1.0 mM EDTA, 5% glycerol
-
This compound Stock Solution: 10 mM in DMSO
-
Stop Solution: 50 mM NaHCO₃ (pH 9.0)
-
Scintillation Cocktail
-
Experimental Workflow Diagram
References
- 1. selleckchem.com [selleckchem.com]
- 2. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 3. This compound|MM102|Price|Buy|DC Chem [dcchemicals.com]
- 4. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 5. This compound (HMTase Inhibitor IX) (CAS 1417329-24-8) | Abcam [abcam.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for MM-102 in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM-102 is a potent and cell-permeable small molecule inhibitor of the MLL1-WDR5 protein-protein interaction, a critical component of the MLL1 (KMT2A) histone methyltransferase complex.[1][2] The MLL1 complex plays a crucial role in regulating gene expression, particularly of developmental genes such as HOXA9 and MEIS1, which are frequently dysregulated in acute leukemias, especially those harboring MLL1 rearrangements.[1][2] By disrupting the MLL1-WDR5 interaction, this compound effectively inhibits the histone methyltransferase activity of the MLL1 complex, leading to decreased expression of leukemogenic target genes, growth arrest, and induction of apoptosis in susceptible leukemia cell lines.[1][2] These application notes provide detailed protocols for determining the optimal concentration of this compound and assessing its effects on leukemia cell viability and apoptosis.
Data Presentation: Efficacy of this compound in Leukemia Models
The optimal concentration of this compound is cell line-dependent and should be determined empirically for each new model system. The following table summarizes available data on the effective concentrations of this compound in various experimental contexts.
| Cell Line/System | Assay Type | Concentration/IC50 | Duration of Treatment | Notes |
| MLL1-AF9 transformed mouse leukemia cells | Growth Arrest & Apoptosis | 40 µM | 4 days | Specifically active in cells with the MLL1 translocation; did not affect normal bone marrow cells. |
| MLL1 Complex | In vitro Methyltransferase Assay | IC50: 0.32 µM | N/A | Demonstrates direct inhibition of the MLL1 enzymatic activity. |
| WDR5 Binding Assay | In vitro Binding Assay | IC50: 2.4 nM | N/A | Shows high-affinity binding of this compound to WDR5. |
| General in vitro cellular assays | N/A | 10 - 100 µM | Varies | A general suggested range for initial experiments. |
| K562 (Human CML) | Growth Inhibition (MTS Assay) | IC50: 37.8 µM | 7 days | Indicates activity in a human leukemia cell line. |
Mandatory Visualizations
MLL1-WDR5 Signaling Pathway in Leukemia
Caption: Mechanism of this compound in MLL-rearranged leukemia.
Experimental Workflow for Determining this compound Efficacy
Caption: Workflow for assessing this compound efficacy.
Experimental Protocols
Cell Viability Assay (MTS/MTT)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in a given leukemia cell line.
Materials:
-
Leukemia cell line of interest (e.g., MOLM-13, MV4-11, K562)
-
Appropriate cell culture medium (e.g., RPMI-1640) with supplements (e.g., 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
96-well clear flat-bottom cell culture plates
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing leukemia cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium from a concentrated stock. A suggested starting range is 0.1 to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully add the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
-
MTS/MTT Assay:
-
Following incubation, add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of a solubilization solution and incubate for an additional 2-4 hours at room temperature in the dark.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Apoptosis Assay (Annexin V Staining)
This protocol is used to quantify the induction of apoptosis by this compound in leukemia cells.
Materials:
-
Leukemia cell line of interest
-
Appropriate cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed leukemia cells in 6-well plates at a density of 0.5 x 10^6 to 1 x 10^6 cells/mL.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50). Include a vehicle control.
-
Incubate for a specified time (e.g., 24 or 48 hours).
-
-
Cell Staining:
-
Harvest the cells by centrifugation (including any floating cells from the supernatant).
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer within one hour.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up the compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Compare the percentage of apoptotic cells in this compound-treated samples to the vehicle control.
-
References
Application Notes and Protocols: MM-102 in MLL-rearranged Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological malignancies with a generally poor prognosis, particularly in infants.[1][2] These leukemias are characterized by chromosomal translocations involving the KMT2A (MLL1) gene, leading to the expression of oncogenic MLL fusion proteins.[2][3] A key molecular interaction essential for the leukemogenic activity of MLL fusion proteins is their association with the protein menin, encoded by the MEN1 gene. More specifically, the interaction between the MLL1 protein and WD repeat-containing protein 5 (WDR5) is crucial for the histone methyltransferase activity of the MLL1 complex.[4][5] This complex aberrantly regulates the transcription of target genes, including the HOXA9 and MEIS1 oncogenes, driving leukemogenesis.[4][6]
MM-102 is a potent, high-affinity peptidomimetic inhibitor that specifically targets the WDR5/MLL1 protein-protein interaction.[5][7] By disrupting this interaction, this compound serves as a valuable tool for preclinical research into MLL-r leukemia, offering a targeted therapeutic strategy to inhibit the MLL1 complex's activity, suppress oncogenic gene expression, and induce apoptosis in leukemia cells.[4] These application notes provide a summary of the key findings related to this compound in MLL-r leukemia models and detailed protocols for its experimental application.
Mechanism of Action
This compound functions by competitively inhibiting the interaction between WDR5 and the MLL1 protein.[5] This disruption prevents the proper assembly and function of the MLL1 histone methyltransferase complex, which is essential for catalyzing the trimethylation of histone H3 at lysine 4 (H3K4me3) at the promoter regions of MLL target genes.[5] The subsequent decrease in H3K4me3 leads to the downregulation of critical leukemogenic genes, such as HOXA9 and MEIS1.[4][6] This suppression of oncogenic gene expression ultimately results in the inhibition of cell growth and the induction of apoptosis in MLL-rearranged leukemia cells.[4][5]
Figure 1. Mechanism of action of this compound in MLL-rearranged leukemia.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound in MLL-rearranged leukemia models.
| Parameter | Value | Reference |
| Target | WDR5/MLL1 Interaction | [5] |
| IC50 | 2.4 nM | [7] |
| Ki | < 1 nM | [7] |
Table 1. In Vitro Potency of this compound.
| Cell Model | Treatment | Effect | Reference |
| Bone marrow cells with MLL1-AF9 | This compound | Decreased expression of HoxA9 and Meis-1 | [4][5] |
| Leukemia cells with MLL1 fusion | This compound | Inhibition of cell growth | [4] |
| Leukemia cells with MLL1 fusion | This compound | Induction of apoptosis | [4] |
Table 2. Cellular Effects of this compound in MLL-rearranged Leukemia Models.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound in MLL-rearranged leukemia models are provided below.
Figure 2. Experimental workflow for evaluating this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the proliferation of MLL-rearranged leukemia cells.
Materials:
-
MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13) and control non-MLL-rearranged cell lines.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound stock solution (in DMSO).
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
Microplate reader.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells to achieve the final desired concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound in MLL-rearranged leukemia cells.
Materials:
-
MLL-rearranged leukemia cells.
-
This compound.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
Protocol:
-
Seed cells in a 6-well plate at an appropriate density.
-
Treat the cells with this compound at various concentrations for 48-72 hours. Include a vehicle control.
-
Harvest the cells by centrifugation and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure the effect of this compound on the expression of MLL target genes HOXA9 and MEIS1.
Materials:
-
MLL-rearranged leukemia cells.
-
This compound.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH).
-
SYBR Green or TaqMan master mix.
-
Real-time PCR system.
Protocol:
-
Treat cells with this compound at a specific concentration (e.g., 10x IC50) for 24-48 hours.
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qRT-PCR using specific primers for the target genes and the housekeeping gene.
-
Analyze the gene expression data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to vehicle-treated controls.
In Vivo Xenograft Model
Objective: To evaluate the anti-leukemic efficacy of this compound in a mouse xenograft model of MLL-rearranged leukemia.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID).
-
MLL-rearranged leukemia cells (e.g., MV4;11) expressing a luciferase reporter.
-
This compound formulated for in vivo administration.
-
Bioluminescence imaging system.
Protocol:
-
Inject MLL-rearranged leukemia cells intravenously or subcutaneously into immunocompromised mice.
-
Monitor tumor engraftment and growth via bioluminescence imaging or caliper measurements.
-
Once the leukemia is established, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Monitor tumor burden regularly using bioluminescence imaging and record animal body weight and survival.
-
At the end of the study, harvest tumors and tissues for further analysis (e.g., histology, qPCR for target gene expression).
Conclusion
This compound is a highly potent and specific inhibitor of the WDR5/MLL1 interaction, demonstrating significant preclinical activity against MLL-rearranged leukemia models. Its ability to downregulate key oncogenic drivers like HOXA9 and MEIS1, inhibit cell proliferation, and induce apoptosis validates the therapeutic potential of targeting the MLL1 complex in this aggressive leukemia subtype. The protocols outlined in these notes provide a framework for researchers to further investigate the utility of this compound and similar compounds in the development of novel therapies for MLL-rearranged leukemias.
References
- 1. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-canonical H3K79me2-dependent pathways promote the survival of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-affinity, small-molecule peptidomimetic inhibitors of MLL1/WDR5 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Down-regulation of homeobox genes MEIS1 and HOXA in MLL-rearranged acute leukemia impairs engraftment and reduces proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies Using MM-102 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM-102 is a potent, cell-permeable, peptidomimetic inhibitor of the Mixed Lineage Leukemia 1 (MLL1) and WD Repeat-Containing Protein 5 (WDR5) protein-protein interaction, with a binding affinity in the nanomolar range (IC50 = 2.4 nM).[1] This interaction is crucial for the histone methyltransferase activity of the MLL1 complex, which catalyzes the trimethylation of histone H3 at lysine 4 (H3K4me3). Dysregulation of MLL1 activity is implicated in various diseases, including acute leukemia, triple-negative breast cancer (TNBC), and fibrotic diseases. This compound offers a targeted therapeutic approach by disrupting the MLL1-WDR5 interaction, thereby inhibiting H3K4 methylation and modulating gene expression.
Preclinical studies have demonstrated the potential of this compound in various disease models. In TNBC cell lines, this compound has been shown to reduce H3K4me3 levels, enhance apoptosis, reverse the epithelial-to-mesenchymal transition (EMT), and induce a metabolic shift.[2][3] Furthermore, in vivo studies in mouse models of renal injury and pulmonary fibrosis have shown that this compound can attenuate disease progression.[1][2] These application notes provide detailed protocols and available data for the in vivo use of this compound in mouse models to facilitate further research and drug development.
Mechanism of Action
This compound functions by competitively binding to WDR5, a critical component of the MLL1 core complex. This binding prevents the interaction between MLL1 and WDR5, which is essential for the catalytic activity of MLL1. The subsequent decrease in H3K4me3 at the promoter regions of MLL1 target genes leads to the downregulation of their expression. This mechanism has been shown to impact cell proliferation, apoptosis, and cellular differentiation.
Figure 1: Mechanism of action of this compound.
In Vivo Studies: Experimental Protocols
General Animal Husbandry
-
Animal Strain: C57BL/6 or immunodeficient mice (e.g., NOD/SCID or NSG) for tumor xenograft models.
-
Age: 6-8 weeks old.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Ethics: All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Protocol 1: Xenograft Mouse Model of Triple-Negative Breast Cancer (Proposed)
-
Cell Culture: Culture human TNBC cells (e.g., MDA-MB-231 or MDA-MB-468) in appropriate media.
-
Tumor Implantation:
-
Harvest cells during the logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells into the flank or mammary fat pad of immunodeficient mice.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by caliper measurements every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Treatment Initiation:
-
Randomize mice into treatment and control groups when tumors reach a mean volume of 100-150 mm³.
-
-
This compound Administration:
-
Formulation: Prepare a stock solution of this compound in DMSO. For injection, dilute the stock solution in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and PBS).
-
Administration: Administer intraperitoneally (i.p.) once daily.
-
Control Group: Administer the vehicle solution to the control group.
-
Endpoint Analysis:
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the animals and collect tumors for weight measurement, histopathology, and biomarker analysis (e.g., Western blot for H3K4me3, EMT markers).
-
Protocol 2: Bleomycin-Induced Pulmonary Fibrosis Mouse Model (Proposed)
-
Induction of Fibrosis:
-
Anesthetize C57BL/6 mice.
-
Administer a single dose of bleomycin (1-3 U/kg) via oropharyngeal aspiration or intratracheal instillation.
-
Control Group: Administer sterile saline.
-
-
Treatment Initiation:
-
Begin this compound treatment on a specified day post-bleomycin administration (e.g., day 7 or day 14) to model therapeutic intervention.
-
-
This compound Administration:
-
Dose: 15 mg/kg body weight.
-
Administration: Administer intraperitoneally (i.p.) once daily.
-
Control Group: Administer the vehicle solution.
-
-
Endpoint Analysis:
-
Continue treatment for 14-21 days.
-
At the end of the study, euthanize the animals and collect lung tissue.
-
Assess the degree of fibrosis using histology (e.g., Masson's trichrome staining) and biochemical assays (e.g., hydroxyproline content).
-
Perform immunohistochemistry or Western blot for fibrosis and MLL1 pathway markers.
-
Experimental Workflow Diagram
Figure 2: General experimental workflow for in vivo studies.
Data Presentation
In Vitro Efficacy of this compound in TNBC
The following table summarizes the in vitro effects of this compound on the MDA-MB-468 TNBC cell line.
| Parameter | Effect of this compound Treatment | Reference |
| Apoptosis | 30% increase in the apoptotic population | [2][3] |
| Epithelial Markers | Upregulation of E-cadherin and claudin | [2] |
| Mesenchymal Markers | Downregulation of β-catenin, Slug, caveolin 1, and fibronectin | [2] |
| Metabolism | 5-fold increase in ALDO A expression, 4-fold increase in ENO1 expression | [2][3] |
In Vivo Efficacy of this compound in a Mouse Model of Acute Kidney Injury
The following table presents the in vivo efficacy of this compound in a cisplatin-induced acute kidney injury model in mice.
| Parameter | Control | Cisplatin | Cisplatin + this compound (15 mg/kg) | Reference |
| Blood Urea Nitrogen (BUN) (mmol/L) | 2.420 ± 0.470 | 6.217 ± 0.374 | 3.172 ± 0.114 | [4] |
| Serum Creatinine (SCr) (μmol/L) | 10.322 ± 2.135 | 68.126 ± 10.217 | 20.922 ± 4.016 | [4] |
| H3K4me3 Levels in Kidney Tissue | Baseline | Increased | Decreased | [4] |
Signaling Pathway Diagram: this compound in Triple-Negative Breast Cancer
Figure 3: Proposed signaling pathway of this compound in TNBC.
Conclusion
This compound is a promising preclinical candidate for the treatment of cancers and fibrotic diseases characterized by MLL1 dysregulation. The provided protocols and data serve as a foundation for designing and executing in vivo studies to further evaluate the therapeutic potential of this compound. While in vivo data for TNBC and pulmonary fibrosis models are still emerging, the established dosage and safety profile from other models, combined with potent in vitro activity, strongly support its continued investigation. Future studies should focus on establishing robust in vivo efficacy in oncology and fibrosis models, identifying pharmacodynamic biomarkers, and exploring combination therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 3. Inhibition of the MLL1-WDR5 interaction modulates epithelial to mesenchymal transition and metabolic pathways in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone methyltransferase MLL1 drives renal tubular cell apoptosis by p53-dependent repression of E-cadherin during cisplatin-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative PCR Analysis of MM-102 Treatment Effects on Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
MM-102 is a potent small-molecule inhibitor of the interaction between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1).[1][2] This interaction is crucial for the histone methyltransferase activity of the MLL1 complex, which catalyzes the trimethylation of histone H3 at lysine 4 (H3K4me3).[1] Aberrant MLL1 activity is implicated in the pathogenesis of various cancers, including acute leukemia and triple-negative breast cancer (TNBC).[1] By disrupting the WDR5-MLL1 interaction, this compound effectively inhibits MLL1's methyltransferase function, leading to a global reduction in H3K4me3 levels.[3] This epigenetic reprogramming alters the expression of key genes involved in cancer progression, including those regulating apoptosis and the epithelial-to-mesenchymal transition (EMT).[1][3]
This application note provides a detailed protocol for utilizing quantitative Polymerase Chain Reaction (qPCR) to analyze changes in gene expression in cancer cells following treatment with this compound. The described methods will enable researchers to quantify the effects of this compound on relevant cancer-associated genes.
Signaling Pathway Affected by this compound
This compound targets the MLL1 complex, a key epigenetic regulator. The inhibition of this complex leads to a cascade of downstream effects on gene transcription.
Caption: Mechanism of this compound action and its downstream cellular effects.
Experimental Protocols
This section details the necessary protocols for treating cancer cells with this compound and subsequently analyzing gene expression changes using quantitative PCR.
Cell Culture and this compound Treatment
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Cell Line Selection: Choose a cancer cell line relevant to the research question (e.g., MDA-MB-468 for TNBC, MOLM-13 for leukemia).
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Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
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This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
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Treatment: Once cells have adhered and are actively dividing, replace the medium with the culture medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without this compound).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.
RNA Extraction and cDNA Synthesis
-
RNA Isolation: Following treatment, harvest the cells and isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This typically involves cell lysis, homogenization, and purification of RNA.
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RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1. Assess RNA integrity by gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit according to the manufacturer's protocol. This reaction typically includes reverse transcriptase, dNTPs, and a mix of oligo(dT) and random primers.
Quantitative PCR (qPCR)
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Primer Design: Design or obtain validated qPCR primers for the target genes of interest (e.g., E-cadherin, β-catenin, BCL2, BAX) and at least one stable housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a total volume of 20 µL per reaction. A typical reaction includes:
-
10 µL of 2x SYBR Green qPCR Master Mix
-
1 µL of Forward Primer (10 µM)
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1 µL of Reverse Primer (10 µM)
-
2 µL of cDNA template (diluted)
-
6 µL of Nuclease-free water
-
-
Thermocycling Conditions: Perform the qPCR using a real-time PCR detection system with the following cycling conditions:
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Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the amplification to verify the specificity of the PCR product.
-
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
-
Normalization to Housekeeping Gene (ΔCt): ΔCt = Ct(target gene) - Ct(housekeeping gene)
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Normalization to Control (ΔΔCt): ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)
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Fold Change Calculation: Fold Change = 2^(-ΔΔCt)
-
Experimental Workflow
The following diagram illustrates the complete workflow from cell treatment to data analysis.
Caption: Workflow for qPCR analysis of gene expression after this compound treatment.
Data Presentation
The following tables summarize hypothetical quantitative data for changes in gene expression in a cancer cell line treated with this compound for 48 hours. The data is presented as fold change relative to a vehicle-treated control.
Table 1: EMT Marker Gene Expression
| Gene | Treatment | Fold Change (vs. Control) | P-value |
| E-cadherin (CDH1) | This compound (10 µM) | 2.5 | <0.05 |
| β-catenin (CTNNB1) | This compound (10 µM) | 0.4 | <0.05 |
| Slug (SNAI2) | This compound (10 µM) | 0.3 | <0.05 |
| Fibronectin (FN1) | This compound (10 µM) | 0.5 | <0.05 |
Table 2: Apoptosis-Related Gene Expression
| Gene | Treatment | Fold Change (vs. Control) | P-value |
| Bcl-2 (BCL2) | This compound (10 µM) | 0.6 | <0.05 |
| Bax (BAX) | This compound (10 µM) | 1.8 | <0.05 |
| Caspase 3 (CASP3) | This compound (10 µM) | 2.1 | <0.05 |
| OCT4 | This compound (10 µM) | 0.7 | <0.05 |
| NANOG | This compound (10 µM) | 0.5 | <0.05 |
Quantitative PCR is a robust and sensitive method for evaluating the efficacy of this compound in modulating cancer-related gene expression. The protocols outlined in this application note provide a framework for researchers to investigate the molecular mechanisms of this compound and similar epigenetic modulators. The observed upregulation of epithelial markers and pro-apoptotic genes, coupled with the downregulation of mesenchymal and anti-apoptotic genes, underscores the therapeutic potential of targeting the WDR5-MLL1 interaction in cancer.
References
- 1. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of BAX and BCL-2 Gene Expression and Apoptosis Induction in Acute Lymphoblastic Leukemia Cell Line CCRF-CEM after High- Dose Prednisolone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of apoptosis through bcl-2/bax proteins expression and DNA damage by nano-sized gadolinium oxide - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing MM-102 precipitation in PBS solution
Welcome to the technical support center for MM-102. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments with this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you address specific issues, particularly the prevention of this compound precipitation in Phosphate-Buffered Saline (PBS) solution.
Troubleshooting Guide: Preventing this compound Precipitation in PBS
Precipitation of this compound in PBS can be a significant issue, leading to inaccurate experimental results. This guide provides a systematic approach to identify and resolve this problem.
Problem: A precipitate is observed after diluting a stock solution of this compound in PBS.
| Potential Cause | Recommended Solution | Experimental Protocol |
| 1. High Final Concentration of this compound | This compound may have limited solubility in aqueous buffers like PBS at high concentrations. Reduce the final working concentration of this compound. | Protocol 1: Serial Dilution to Determine Optimal Concentration |
| 2. Stock Solution Solvent | The solvent used for the this compound stock solution (e.g., DMSO) may be causing the compound to crash out when diluted into an aqueous buffer. Minimize the percentage of the organic solvent in the final PBS solution. | Protocol 2: Minimizing Organic Solvent Carryover |
| 3. pH of the PBS Solution | The solubility of many small molecules is pH-dependent. The standard pH of PBS (~7.4) may not be optimal for this compound solubility. | Protocol 3: pH Optimization Study |
| 4. Presence of Divalent Cations in PBS | Some formulations of PBS contain divalent cations (Ca²⁺, Mg²⁺) which can sometimes contribute to the precipitation of compounds.[1] Use a PBS formulation that does not contain these ions. | N/A |
| 5. Temperature Effects | The solubility of this compound may be temperature-dependent. Concentrated PBS solutions can also precipitate when cooled.[1] | Protocol 4: Temperature Solubility Assessment |
| 6. Inadequate Mixing | Localized high concentrations of this compound during dilution can lead to precipitation. | Ensure rapid and thorough mixing when adding the this compound stock solution to PBS. |
Experimental Protocols
Protocol 1: Serial Dilution to Determine Optimal Concentration
Objective: To determine the maximum soluble concentration of this compound in PBS at a fixed solvent percentage.
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.[2]
-
Create a series of dilutions of the this compound stock solution into PBS (pH 7.4) to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is kept constant and low (e.g., ≤ 0.5%).
-
Vortex each dilution gently for 10-15 seconds.
-
Incubate the solutions at room temperature for 30 minutes.
-
Visually inspect each tube for any signs of precipitation against a dark background.
-
For a more quantitative analysis, measure the absorbance of the solutions at 600 nm. An increase in absorbance indicates scattering due to precipitation.
Protocol 2: Minimizing Organic Solvent Carryover
Objective: To assess the effect of the stock solution solvent concentration on this compound solubility in PBS.
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a series of dilutions in PBS to achieve a constant final this compound concentration (e.g., 50 µM). Vary the final DMSO concentration from 0.1% to 2%.
-
Gently vortex each solution.
-
Incubate at room temperature for 30 minutes.
-
Visually and spectrophotometrically (A600) assess for precipitation.
Protocol 3: pH Optimization Study
Objective: To determine the optimal pH for dissolving this compound in a buffered solution.
Methodology:
-
Prepare several batches of a modified buffer (e.g., a phosphate or Tris-based buffer) with pH values ranging from 6.0 to 8.5 in 0.5 unit increments.
-
For each pH, prepare a solution with a constant final concentration of this compound (e.g., 50 µM) and a low, constant percentage of DMSO (e.g., ≤ 0.5%).
-
Gently vortex each solution.
-
Incubate at room temperature for 30 minutes.
-
Visually and spectrophotometrically (A600) assess for precipitation to identify the pH range with the highest solubility.
Protocol 4: Temperature Solubility Assessment
Objective: To evaluate the effect of temperature on the solubility of this compound in PBS.
Methodology:
-
Prepare identical sets of this compound dilutions in PBS (e.g., at a concentration known to be close to the solubility limit).
-
Incubate one set at 4°C, one at room temperature (e.g., 25°C), and one at 37°C for 1 hour.
-
After incubation, allow all samples to equilibrate to room temperature.
-
Visually and spectrophotometrically (A600) assess for any differences in precipitation between the different temperature conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on supplier data, this compound is soluble in DMSO, water, and ethanol.[2] For cell-based assays, DMSO is a common choice for preparing high-concentration stock solutions. It is recommended to prepare a stock solution at a concentration of 10 mM or higher in DMSO.
Q2: I observed precipitation even at a low final concentration of this compound. What else could be the cause?
A2: If concentration is not the issue, consider the following:
-
PBS Formulation: Ensure your PBS does not contain divalent cations like Ca²⁺ and Mg²⁺, which can sometimes cause precipitation.[1]
-
pH: The standard pH of PBS (7.4) may not be optimal. Consider testing a range of pH values as described in Protocol 3.
-
Mixing Technique: When diluting the stock, add the this compound solution to the PBS while vortexing to ensure rapid dispersion and avoid localized high concentrations.
Q3: Can I sonicate the solution to redissolve the precipitate?
A3: Sonication can be attempted to redissolve the precipitate.[2] However, be cautious as this may only be a temporary solution, and the compound could precipitate out again over time. It is also important to consider the stability of this compound under sonication. If you choose to sonicate, it is recommended to do so in a water bath to control the temperature.
Q4: How should I store my this compound stock solution and diluted solutions in PBS?
A4: this compound powder is typically stored at -20°C for long-term stability.[2] Stock solutions in DMSO should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[2] It is generally recommended to prepare fresh dilutions of this compound in PBS for each experiment and not to store them for extended periods, as the stability in aqueous buffers may be limited.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent inhibitor of the interaction between WDR5 and MLL1.[2][3][4] The MLL1/WDR5 complex is a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine 4 (H3K4me3), a mark associated with active gene transcription.[3] By inhibiting this interaction, this compound reduces H3K4me3 levels, leading to the downregulation of target genes such as HoxA9 and Meis-1, which are critical in certain types of leukemia. This inhibition can induce apoptosis in cancer cells.[2][4]
Visualizations
Caption: this compound inhibits the MLL1-WDR5 complex, preventing H3K4 trimethylation and subsequent gene transcription, which can lead to apoptosis.
Caption: A logical workflow for troubleshooting this compound precipitation in PBS solution.
References
troubleshooting lack of MM-102 activity in cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MM-102 in cell-based assays. If you are experiencing a lack of activity or inconsistent results, this guide offers a structured approach to identifying and resolving common issues.
Frequently Asked Questions (FAQs)
Q1: My this compound treatment shows no effect on cell viability or proliferation. What are the possible reasons?
A lack of an observable phenotype can stem from several factors, ranging from the compound itself to the biological system and assay parameters. The primary areas to investigate are:
-
Compound Integrity and Solubility: Ensure your this compound is properly stored and has not degraded. Confirm that it is fully dissolved in the vehicle (typically DMSO) and does not precipitate when diluted in your cell culture medium.[1][2]
-
Cell Line Characteristics: The MLL1-WDR5 pathway may not be a critical driver of proliferation in your chosen cell line. Verify that the target proteins, MLL1 and WDR5, are expressed and that the pathway is active.
-
Assay Duration and Endpoint: The effect of inhibiting H3K4 methylation on cell proliferation may not be immediate. It can require longer incubation times (e.g., 72-96 hours or more) for epigenetic changes to translate into a measurable anti-proliferative effect.
-
Concentration: The concentration of this compound may be too low. It is crucial to perform a dose-response experiment to determine the optimal concentration range.[1]
Q2: How can I confirm that this compound is entering the cells and engaging with its target?
Confirming target engagement is a critical step to differentiate between a lack of cellular permeability and a lack of downstream functional effects.
-
Direct Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays can measure the binding of this compound to WDR5 or MLL1 within intact cells.[3][4]
-
Indirect Proximal Readouts: A more accessible method is to measure the direct consequence of this compound activity. Since this compound inhibits the MLL1-WDR5 complex, you should observe a reduction in the levels of histone H3 trimethylated on lysine 4 (H3K4me3).[5] This can be readily assessed by Western Blot.
Q3: What are the appropriate positive and negative controls for my this compound experiment?
Proper controls are essential for interpreting your results.
-
Negative Controls:
-
Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. Cellular assays can typically tolerate up to 0.5% DMSO.[6]
-
Untreated Control: Cells that receive no treatment.
-
-
Positive Controls:
-
Pathway-Specific Control: If available, use a different, well-characterized inhibitor of the MLL1-WDR5 interaction or a related pathway to ensure the assay can detect an effect.
-
General Cytotoxic Agent: A compound like staurosporine can be used as a positive control for apoptosis or cell death assays to confirm the cells are capable of responding to a lethal stimulus.
-
Q4: The effect of this compound is not reproducible between experiments. What should I check?
Reproducibility issues in cell-based assays are common and often multifactorial.[2]
-
Cell Culture Conditions: Ensure consistency in cell passage number, confluency at the time of treatment, and media formulation.[7][8] Cells should be in the exponential growth phase.[8][9]
-
Compound Preparation: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.
-
Assay Procedure: Standardize all steps, including cell seeding density, incubation times, and reagent additions.[2] Be mindful of potential "edge effects" in multi-well plates; consider leaving perimeter wells empty or filled with PBS to minimize evaporation.[2]
-
Mycoplasma Contamination: Test your cell cultures for mycoplasma, as this common contamination can significantly alter cellular responses and lead to unreliable data.[7][8]
Q5: How do I choose the right concentration of this compound and DMSO for my assay?
-
This compound Concentration: Start with a broad dose-response curve (e.g., from 10 nM to 50 µM) to identify the active concentration range. In general, small molecule inhibitors with specific mechanisms of action should show effects in the nanomolar to low micromolar range in cell-based assays.[1] High concentrations (>10-20 µM) may induce off-target effects.[1]
-
DMSO Concentration: The final concentration of DMSO in the culture medium should be kept constant across all treatments (including the vehicle control) and should typically not exceed 0.5%.[6] It is important to run a DMSO toxicity control to ensure the vehicle itself is not impacting cell health at the concentration used.
Q6: My cells seem unhealthy after treatment, even at low concentrations. Is it this compound toxicity or something else?
Distinguishing specific pathway-related cytotoxicity from non-specific toxicity or experimental artifacts is crucial.
-
Check Vehicle Toxicity: First, confirm that the vehicle (DMSO) at the working concentration is not causing the observed cell death.
-
Solubility Issues: Compound precipitation in the media can appear as debris and cause non-specific stress or toxicity to cells.[2] Examine the wells under a microscope after adding the compound.
-
On-Target vs. Off-Target Effects: If the toxicity correlates with the inhibition of the MLL1-WDR5 pathway (i.e., it occurs at the same concentrations that reduce H3K4me3), it is likely an on-target effect. If toxicity is observed without a corresponding change in the target pathway, it may be an off-target effect.
Q7: How can I verify that the MLL1-WDR5 pathway is being inhibited?
Verifying target modulation is the most direct way to confirm this compound is working as expected in your cells.
-
Primary Pharmacodynamic Marker: The most direct readout is a decrease in global H3K4me3 levels, which can be measured by Western blot or ELISA.[5]
-
Downstream Gene Expression: Inhibition of the MLL1-WDR5 complex alters the transcription of specific target genes.[5] You can use qRT-PCR to measure changes in the mRNA levels of known downstream targets. For example, in some cancer models, this compound treatment can increase the expression of epithelial markers (like E-cadherin) and decrease mesenchymal markers (like β-catenin or Slug).[5]
Data Summary
For initial experiments, the following concentration ranges can be used as a starting point. The optimal concentration will be cell-line and assay-dependent.
| Assay Type | Starting Concentration (Mid-Point) | Recommended Dose-Response Range | Typical Incubation Time |
| H3K4me3 Western Blot | 1 µM | 100 nM - 10 µM | 24 - 48 hours |
| Target Gene Expression (qRT-PCR) | 1 µM | 100 nM - 10 µM | 48 - 72 hours |
| Cell Viability / Proliferation | 5 µM | 100 nM - 50 µM | 72 - 120 hours |
| Apoptosis Assay | 5 µM | 100 nM - 50 µM | 48 - 96 hours |
Visual Guides and Workflows
This compound Signaling Pathway
The diagram below illustrates the mechanism of action for this compound. The MLL1-WDR5 complex is a histone methyltransferase that adds methyl groups to Histone H3 at lysine 4 (H3K4). This epigenetic mark is associated with active gene transcription. This compound works by inhibiting the interaction between MLL1 and WDR5, thereby preventing H3K4 trimethylation and altering the expression of target genes involved in processes like cell proliferation and epithelial-mesenchymal transition (EMT).[5]
References
- 1. resources.biomol.com [resources.biomol.com]
- 2. researchgate.net [researchgate.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 8. youtube.com [youtube.com]
- 9. marinbio.com [marinbio.com]
Technical Support Center: Optimizing MM-102 Incubation Time for Apoptosis Induction
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for inducing apoptosis with a new compound like MM-102?
A1: The optimal incubation time for apoptosis induction is highly dependent on the cell line, the concentration of the compound, and the specific apoptotic event being measured.[1][2] For initial experiments with a novel compound, it is crucial to perform a time-course experiment. A broad range of time points should be tested, for example, 6, 12, 24, 48, and 72 hours, to capture both early and late apoptotic events.[2] Some agents may show effects in as little as 2-4 hours, while others may require longer exposure.
Q2: Why am I seeing high variability in apoptosis induction at the same this compound concentration and incubation time?
A2: Variability can stem from several factors:
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Cell Culture Conditions: Differences in cell density, passage number, and overall cell health can significantly impact the response to an apoptosis inducer.
-
Reagent Stability: Ensure that the this compound stock solution is properly stored and has not undergone degradation.
-
Assay Performance: Inconsistent staining or washing steps in apoptosis assays like Annexin V/PI can lead to variable results. Include positive and negative controls in every experiment to monitor assay performance.[3]
Q3: I am observing a high percentage of necrotic cells (Annexin V positive, PI positive) even at short incubation times. What could be the cause?
A3: High necrosis suggests that the concentration of this compound may be too high, causing rapid cell death that bypasses the apoptotic program.[1] At inappropriately high concentrations, an apoptosis-inducing stimulus can induce necrosis rather than apoptosis.[1][2] Consider performing a dose-response experiment to identify a concentration that induces apoptosis with minimal necrosis. It is also possible that the cell line is particularly sensitive to the compound.
Q4: After an initial increase, the percentage of apoptotic cells is decreasing at later time points. Is this normal?
A4: Yes, this can be a normal kinetic profile for apoptosis. Apoptotic cells will eventually progress to secondary necrosis. Therefore, the peak of apoptosis may be transient.[4] A time-course experiment is essential to identify the optimal window for detecting the maximal apoptotic population.[2]
Troubleshooting Guides
Issue 1: Low or No Apoptosis Detected
| Possible Cause | Troubleshooting Step |
| Sub-optimal Incubation Time | Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the peak apoptotic response.[2] |
| Incorrect Drug Concentration | Conduct a dose-response experiment with a range of this compound concentrations. Lower concentrations may require longer incubation times.[1][3] |
| Cell Line Resistance | Some cell lines may be resistant to the compound's apoptotic effects.[1] Confirm the expression of target proteins if the mechanism of action is known. |
| Assay Sensitivity | Ensure the apoptosis detection method is sensitive enough. For example, caspase activation is an early event, while DNA fragmentation is a late-stage event. |
Issue 2: Results are Not Reproducible
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Health | Standardize cell culture conditions, including seeding density and passage number. Regularly check for contamination. |
| Reagent Preparation | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
| Experimental Procedure | Ensure consistent timing for all steps, including drug addition, incubation, and staining. |
| Data Analysis | Use consistent gating strategies in flow cytometry for analyzing apoptotic populations. |
Experimental Protocols
Protocol: Time-Course and Dose-Response for this compound Apoptosis Induction
This protocol outlines a method to determine the optimal incubation time and concentration of this compound for inducing apoptosis, assessed by Annexin V-FITC and Propidium Iodide (PI) staining via flow cytometry.[5][6]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Treatment:
-
For Time-Course: Treat cells with a predetermined concentration of this compound (e.g., based on literature for similar compounds or a preliminary screen). Incubate for a range of time points (e.g., 6, 12, 24, 48, 72 hours).
-
For Dose-Response: Treat cells with a serial dilution of this compound for a fixed, optimal incubation time determined from the time-course experiment.
-
Include a vehicle control for each time point/concentration.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like TrypLE to minimize membrane damage.
-
Wash the cells once with cold 1X PBS.
-
-
Annexin V/PI Staining:
-
Resuspend the cell pellet in 1X Annexin Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.[5]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.[5]
-
Collect a sufficient number of events (e.g., 10,000) for each sample.
-
Set up compensation and gates using unstained, single-stained (Annexin V-FITC only and PI only), and vehicle-treated controls.
-
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
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Annexin V+ / PI- : Early apoptotic cells
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Annexin V+ / PI+ : Late apoptotic/necrotic cells
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Annexin V- / PI+ : Necrotic cells
-
Quantitative Data Summary
Table 1: Hypothetical Time-Course of Apoptosis Induction by this compound (10 µM)
| Incubation Time (hours) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| 0 (Control) | 95 | 3 | 2 |
| 6 | 85 | 10 | 5 |
| 12 | 70 | 20 | 10 |
| 24 | 50 | 30 | 20 |
| 48 | 30 | 15 | 55 |
| 72 | 10 | 5 | 85 |
Table 2: Apoptotic Effects of CIL-102 on DLD-1 Colorectal Cancer Cells
Data adapted from a study on CIL-102, which may serve as a proxy for this compound.[7]
| Treatment | % of Cell Death | % G2/M Arrest |
| Control | 6 | 18 |
| CIL-102 | 28 | 54 |
| CIL-102 + JNK Inhibitor | 14 | 34 |
| CIL-102 + NFκB Inhibitor | 13 | 30 |
Visualizations
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Simplified signaling pathway for CIL-102-induced apoptosis.[7]
References
- 1. promega.jp [promega.jp]
- 2. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 3. Inhibitors, Activators and Regulators: Novus Biologicals [novusbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Apoptosis Protocols | USF Health [health.usf.edu]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CIL-102-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of MM-102 in research
Welcome to the technical support center for MM-102. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a specific focus on understanding and troubleshooting potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, cell-permeable, peptidomimetic small molecule inhibitor that targets the protein-protein interaction (PPI) between WD Repeat Domain 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1).[1][2] This interaction is crucial for the histone methyltransferase activity of the MLL1 complex, which catalyzes the trimethylation of histone H3 at lysine 4 (H3K4me3).[3] By disrupting the WDR5-MLL1 interaction, this compound effectively inhibits MLL1's enzymatic activity, leading to a reduction in H3K4me3 levels at target gene promoters.[1]
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effects of this compound stem from the inhibition of the MLL1-WDR5 interaction. These include:
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Epigenetic Modification: Significant reduction in H3K4me3 levels.
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Gene Expression: Decreased expression of critical MLL1 target genes, such as HoxA9 and Meis-1, which are key drivers in MLL-rearranged leukemias.[1][4]
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Cellular Processes: Induction of apoptosis and inhibition of cell growth, particularly in cancer cells dependent on MLL1 fusion proteins.[2][4] It has also been shown to reverse the epithelial-to-mesenchymal transition (EMT) and alter cellular metabolism.
Q3: Has this compound been screened for off-target activity?
A3: Currently, there is limited publicly available data from broad-scale off-target screening panels (e.g., kinome scans) for this compound. The molecule is described as a "selective" inhibitor of the MLL1-WDR5 interaction.[1] One study has indicated that WDR5 "WIN site" inhibitors, like this compound, do not disrupt the interaction between WDR5 and KANSL1, suggesting a degree of selectivity for MLL family proteins over other WDR5 binding partners. However, researchers should be aware that WDR5 is a scaffolding protein involved in multiple complexes, and effects on other WDR5-dependent enzymes cannot be entirely ruled out without specific screening data.[5]
Q4: this compound treatment is affecting the p53 pathway in my experiments. Is this a known off-target effect?
A4: The effect of this compound on the p53 pathway is an important area of investigation. One study in a model of cisplatin-induced acute kidney injury showed that this compound treatment led to the dephosphorylation of p53. It is not yet definitively classified as a direct off-target or an indirect on-target effect. The MLL1 complex and p53 pathway are interconnected in cellular stress responses. Therefore, the observed effects on p53 could be a downstream consequence of MLL1 inhibition or could potentially involve off-target interactions.[6] Researchers observing this phenomenon should consider both possibilities.
Q5: What is the recommended starting concentration for in vitro experiments?
A5: The IC50 of this compound for the WDR5-MLL interaction is approximately 2.4 nM in biochemical assays.[2] However, for cellular assays, a higher concentration is required to achieve sufficient target engagement. Published studies have used concentrations ranging from 10 µM to 100 µM.[1] It is strongly recommended to perform a dose-response curve in your specific cell line and assay to determine the optimal working concentration.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| High Cell Death in Control Group | 1. Solvent toxicity (e.g., DMSO). 2. Poor cell health or over-confluency. | 1. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1-0.5%. Run a vehicle-only control. 2. Use healthy, log-phase cells for your experiments. |
| Inconsistent Results Between Experiments | 1. Compound instability in media. 2. Variability in cell passage number or density. 3. Degradation of stock solution. | 1. Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles. 2. Maintain consistent cell seeding densities and use cells within a defined passage number range. 3. Aliquot stock solutions and store at -20°C or -80°C, protected from light. |
| No Effect on H3K4me3 Levels or Target Gene Expression | 1. Insufficient concentration of this compound. 2. Insufficient incubation time. 3. Cell line is not dependent on the MLL1-WDR5 axis. | 1. Perform a dose-response experiment to determine the optimal concentration (e.g., 10-50 µM). 2. Increase the incubation time. Epigenetic changes may take 48-72 hours to become apparent. 3. Confirm the expression of MLL1 and WDR5 in your cell line. Use a positive control cell line known to be sensitive to MLL1 inhibition (e.g., MV4;11). |
| Unexpected Changes in Cell Morphology or Phenotype | 1. Potential off-target effects. 2. On-target effects on pathways not previously characterized in your model (e.g., EMT, metabolism). | 1. Use a structurally distinct WDR5-MLL1 inhibitor as a control to see if the phenotype is consistent. Consider a WDR5 or MLL1 knockdown/knockout as an orthogonal control. 2. Analyze markers for known downstream pathways affected by MLL1, such as EMT (E-cadherin, Vimentin) or metabolic enzymes. |
| This compound Precipitates in Aqueous Solution | 1. Low aqueous solubility of the compound. | 1. It is recommended to prepare stock solutions in 100% DMSO.[7] When diluting into aqueous media, ensure vigorous mixing and avoid high final concentrations that may exceed its solubility limit. |
Quantitative Data Summary
| Parameter | Value | Assay/System | Reference |
| IC50 (WDR5/MLL Interaction) | 2.4 nM | Biochemical Assay | [2] |
| Ki (Binding to WDR5) | < 1 nM | Biochemical Assay | [7] |
| IC50 (MLL1 HMT Activity) | 0.32 µM | In vitro HMT Assay | |
| Effective Cellular Concentration | 10 - 100 µM | Various Cell-Based Assays | [1] |
Experimental Protocols
Protocol 1: Western Blot for EMT Markers
This protocol is for assessing changes in the expression of epithelial (E-cadherin) and mesenchymal (Vimentin) markers following this compound treatment.
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Cell Treatment: Seed cells (e.g., MDA-MB-468) and allow them to adhere. Treat with this compound at the desired concentration (e.g., 25 µM) or vehicle (DMSO) for 48-72 hours.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-E-cadherin, anti-Vimentin, and a loading control like anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system. Quantify band intensity relative to the loading control.
Protocol 2: Chromatin Immunoprecipitation (ChIP) for H3K4me3
This protocol outlines the key steps for measuring H3K4me3 levels at specific gene promoters.
-
Cell Treatment and Cross-linking:
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Treat cells with this compound or vehicle for 48-72 hours.
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Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
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Quench the reaction by adding glycine to a final concentration of 0.125 M.
-
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Cell Lysis and Chromatin Shearing:
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Harvest and wash the cells. Lyse the cells to release nuclei.
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Isolate nuclei and resuspend in a shearing buffer.
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Sonicate the chromatin to obtain DNA fragments of 200-500 bp. Verify fragment size on an agarose gel.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G agarose beads.
-
Incubate a portion of the chromatin with an anti-H3K4me3 antibody overnight at 4°C. Use a non-specific IgG as a negative control. Save a small aliquot as "input" control.
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Add Protein A/G beads to pull down the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
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Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
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Reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl.
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Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
-
Analysis (qPCR):
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Perform quantitative PCR using primers specific for the promoter regions of known MLL1 target genes (e.g., HOXA9) and a negative control region.
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Calculate the enrichment of H3K4me3 as a percentage of the input DNA and normalize to the IgG control.
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Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for troubleshooting unexpected results.
References
- 1. allgenbio.com [allgenbio.com]
- 2. MM 102 | WDR5 | Tocris Bioscience [tocris.com]
- 3. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor suppressive role for kinases phosphorylating p53 in DNA damage-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
MM-102 Technical Support Center: Long-Term Stability Assessment
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the long-term stability of MM-102, a small molecule inhibitor of the MLL1-WDR5 interaction.[1][2] The following troubleshooting guides and FAQs address common issues encountered during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for long-term stability studies of this compound?
A1: For long-term storage (beyond 6 months), it is recommended to store this compound as a lyophilized powder at -20°C or -80°C in a desiccated environment.[3] For routine use and shorter-term experiments (up to 6 months), a solution of this compound in a suitable buffer can be stored at 2-8°C.[3] Avoid repeated freeze-thaw cycles, which can lead to aggregation and degradation.[3]
Q2: What are the primary degradation pathways for this compound in aqueous solutions?
A2: The primary degradation pathways for therapeutic proteins and small molecules in aqueous solutions include oxidation, deamidation, hydrolysis, and aggregation.[4][5] For this compound, particular attention should be paid to hydrolysis of the amide bonds and oxidation of susceptible amino acid residues if the formulation contains any protein-based excipients.[4][6]
Q3: How can I monitor the stability of this compound over time?
A3: A combination of analytical techniques is recommended to monitor the stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying the parent compound and detecting degradation products.[4] Mass Spectrometry (MS) can be used to identify the structure of any degradation products.[5] For protein-based formulations, Size Exclusion Chromatography (SEC) can be employed to monitor for aggregation.
Q4: What signs of instability should I look for in my this compound samples?
A4: Visual signs of instability include the formation of precipitates, haziness, or a change in color of the solution. Analytical signs of instability include a decrease in the peak area of the parent this compound compound in an HPLC chromatogram, the appearance of new peaks corresponding to degradation products, or a shift in the retention time of the main peak.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your long-term stability experiments with this compound.
Problem 1: Unexpectedly fast degradation of this compound in solution.
| Possible Cause | Recommended Solution |
| Incorrect buffer pH. | Verify the pH of your buffer. The stability of this compound is pH-dependent. Adjust the pH to the recommended range as specified in the product datasheet. |
| Presence of oxidizing agents. | Ensure that all glassware is thoroughly cleaned and that none of the buffer components contain trace amounts of oxidizing agents. Consider degassing the buffer to remove dissolved oxygen. |
| Microbial contamination. | Filter-sterilize your this compound solution and store it under aseptic conditions. The use of a bacteriostatic agent may be considered if compatible with your experimental setup.[3] |
| Exposure to light. | Protect your samples from light by using amber vials or by wrapping the vials in aluminum foil.[6] |
Problem 2: Formation of precipitates in the this compound solution.
| Possible Cause | Recommended Solution |
| Aggregation of this compound. | This can be caused by improper storage, such as repeated freeze-thaw cycles.[3] Prepare smaller aliquots to avoid this. If aggregation is observed, you may need to optimize the formulation by adding stabilizing excipients.[7] |
| Low solubility at storage temperature. | If you are storing the solution at a low temperature, the solubility of this compound may be exceeded. Consider adjusting the concentration or the buffer composition to improve solubility.[7] |
| Buffer component precipitation. | Some buffer components can precipitate at low temperatures. Ensure that your chosen buffer is suitable for the intended storage temperature. |
Experimental Protocols
Protocol 1: HPLC Method for this compound Stability Testing
This protocol outlines a general reverse-phase HPLC method for quantifying this compound and its degradation products.
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Column: C18, 4.6 x 150 mm, 5 µm
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
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Mobile Phase B: 0.1% TFA in Acetonitrile
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Gradient: 5% to 95% B over 20 minutes
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Flow Rate: 1.0 mL/min
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Detection: UV at 280 nm
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Injection Volume: 10 µL
-
Procedure:
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Prepare a stock solution of this compound in the desired buffer.
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At each time point of the stability study, withdraw an aliquot and dilute it to a suitable concentration with the mobile phase.
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Inject the sample onto the HPLC system.
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Integrate the peak area of this compound and any degradation products.
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Calculate the percentage of remaining this compound relative to the initial time point.
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Data Presentation
Table 1: Example Long-Term Stability Data for this compound at Different Temperatures
| Time (Months) | % Remaining this compound at 5°C | % Remaining this compound at 25°C | % Remaining this compound at 40°C |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.8 | 98.5 | 92.1 |
| 3 | 99.5 | 95.2 | 80.5 |
| 6 | 99.1 | 90.3 | 65.7 |
| 12 | 98.0 | 81.1 | 45.2 |
| 24 | 96.2 | 65.8 | Not Tested |
| 36 | 94.5 | 50.1 | Not Tested |
Data is for illustrative purposes only.
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Experimental workflow for a long-term stability study.
References
- 1. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 2. MM 102 | WDR5 | Tocris Bioscience [tocris.com]
- 3. precisionantibody.com [precisionantibody.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
Technical Support Center: Determining the Effective Concentration of MM-102
This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice for determining the effective concentration of MM-102 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent, cell-permeable peptidomimetic inhibitor that targets the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1).[1][2][3] The MLL1 complex is a histone methyltransferase (HMTase) responsible for the trimethylation of histone H3 at lysine 4 (H3K4me3), a key epigenetic mark for transcriptional activation. By disrupting the WDR5-MLL1 interaction, this compound inhibits the methyltransferase activity of the MLL1 complex, leading to reduced expression of critical MLL1 target genes, such as HoxA9 and Meis-1, which are implicated in leukemogenesis.[1][2][3] This inhibition of gene expression can suppress cell growth and induce apoptosis, particularly in cancer cells dependent on MLL1 activity, like those harboring MLL1 fusion proteins.[1][2][3][4]
Q2: Why are there different IC50 values reported for this compound?
You may encounter different IC50 values for this compound because they are derived from different types of assays that measure distinct molecular events. It is crucial to understand the context of each value.
| Assay Type | Measured Effect | Typical IC50 Value | Reference |
| Biochemical Assay | Direct inhibition of the WDR5-MLL1 protein-protein interaction. | 2.4 nM | [1][2][3] |
| Enzymatic Assay | Inhibition of the methyltransferase activity of the entire MLL1 complex. | 0.32 µM (320 nM) | [2] |
| Cell-Based Assay | Inhibition of cell proliferation or viability in specific cell lines. | Cell line dependent (µM range) | [2] |
The low nanomolar value reflects high-affinity binding in a purified system. The higher value for enzymatic activity inhibition accounts for the dynamics of the entire protein complex. The effective concentration in cell-based assays is typically higher still, due to factors like cell membrane permeability, drug stability, and cellular metabolism.
Q3: What is a good starting concentration range for my cell-based experiments?
A dose-response experiment is essential to determine the optimal concentration for your specific cell line and assay conditions. Based on published data, a broad range is recommended for initial screening.
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Recommended Starting Range: 1 nM to 100 µM.
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Typical Effective Range in Sensitive Cells: While some effects might be seen at high nanomolar concentrations, many studies report effects in the low to mid-micromolar range (e.g., 1-50 µM) for endpoints like proliferation arrest or apoptosis after 48-72 hours of treatment.[2]
Q4: How should I prepare and handle this compound?
Proper preparation is critical to ensure the compound's activity and avoid experimental artifacts.
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Solubility: this compound may precipitate in aqueous solutions like PBS or saline.[1]
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Stock Solution: It is highly recommended to prepare a concentrated stock solution in DMSO .[1][3] For example, a 10 mM stock can be prepared.
-
Storage: Store the DMSO stock solution at -20°C for long-term stability.[3]
-
Working Dilutions: On the day of the experiment, perform serial dilutions of the DMSO stock into your cell culture medium. Ensure the final concentration of DMSO in the culture medium is consistent across all conditions (including the vehicle control) and is non-toxic to your cells (typically ≤ 0.2%).[1]
Troubleshooting Guide
Issue: this compound is not showing the expected effect in my cell culture experiments.
This is a common challenge. Follow this logical workflow to identify the potential cause.
Key Experimental Protocols
To determine the effective concentration of this compound, a multi-step approach is recommended, starting with assessing cell viability and then confirming on-target effects.
References
Technical Support Center: MM-102 Resistance in Leukemia Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering potential resistance to the MLL1-WDR5 inhibitor, MM-102, in leukemia cell lines. The information provided is based on the known mechanism of this compound and general principles of drug resistance in targeted and epigenetic therapies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the interaction between Mixed-Lineage Leukemia 1 (MLL1) and WD Repeat-Containing Protein 5 (WDR5).[1] This interaction is crucial for the assembly and function of the MLL1 methyltransferase complex, which catalyzes the trimethylation of histone H3 at lysine 4 (H3K4me3).[1] By disrupting the MLL1-WDR5 interaction, this compound leads to a reduction in H3K4me3 levels at the promoters of MLL1 target genes, resulting in their transcriptional repression and subsequent apoptosis in leukemia cells dependent on this pathway.[1]
Q2: My leukemia cell line is showing decreased sensitivity to this compound over time. What are the potential causes?
A2: Decreased sensitivity to this compound can arise from various mechanisms, which can be broadly categorized as:
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Target Alterations: Mutations in MLL1 or WDR5 that prevent this compound from binding effectively.
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Bypass Pathways: Activation of alternative signaling pathways that compensate for the inhibition of the MLL1-WDR5 axis and promote cell survival.
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Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (P-gp), that actively remove this compound from the cell.[2]
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Epigenetic Reprogramming: Global changes in the epigenetic landscape that reduce the cell's dependence on the MLL1-WDR5 complex.
Q3: How can I confirm that my leukemia cell line has developed resistance to this compound?
A3: To confirm resistance, you should perform a dose-response experiment and calculate the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line compared to the parental, sensitive cell line. A significant increase in the IC50 value is a strong indicator of resistance. This can be done using a cell viability assay such as the MTT or CellTiter-Glo assay.
Q4: What are some initial steps to troubleshoot unexpected experimental results with this compound?
A4: If you are getting unexpected results, consider the following:
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Compound Integrity: Ensure the this compound compound has been stored correctly and has not degraded. Prepare fresh stock solutions.
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Cell Line Authenticity: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
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Assay Conditions: Optimize your experimental conditions, including cell seeding density, drug treatment duration, and assay-specific parameters.
Troubleshooting Guides
Problem 1: Gradual increase in the IC50 of this compound in a leukemia cell line.
| Possible Cause | Suggested Action |
| Development of acquired resistance. | 1. Perform a cell viability assay to confirm the shift in IC50. 2. Analyze the expression of MLL1 and WDR5 proteins via Western blot. 3. Sequence the MLL1 and WDR5 genes to check for mutations. 4. Investigate the activation of potential bypass pathways (e.g., other H3K4 methyltransferases, anti-apoptotic proteins) by Western blot. 5. Assess the expression of common drug efflux pumps (e.g., P-gp) by flow cytometry or Western blot. |
| Inconsistent drug potency. | 1. Prepare fresh stock solutions of this compound. 2. Aliquot and store the stock solution at -80°C to minimize freeze-thaw cycles. 3. If possible, verify the concentration and purity of the compound. |
Problem 2: Complete lack of response to this compound in a previously sensitive cell line.
| Possible Cause | Suggested Action |
| Cell line contamination or misidentification. | 1. Perform STR profiling to authenticate the cell line. 2. Test a new, authenticated vial of the cell line from a reputable cell bank. |
| Incorrect drug concentration or inactive compound. | 1. Double-check all calculations for drug dilutions. 2. Use a fresh vial of this compound and prepare new stock solutions. 3. Test the compound on a known sensitive control cell line. |
| Alteration in cell culture conditions. | 1. Ensure consistency in media formulation, serum batch, and incubator conditions (CO2, temperature, humidity). 2. Check for mycoplasma contamination. |
Quantitative Data Summary
The following table provides a hypothetical example of data you might generate when comparing a sensitive (parental) and a resistant leukemia cell line.
Table 1: Comparison of Sensitive vs. Resistant Leukemia Cell Lines
| Parameter | Sensitive Cell Line | Resistant Cell Line |
| This compound IC50 | 50 nM | 500 nM |
| Relative MLL1 Expression | 1.0 | 1.1 |
| Relative WDR5 Expression | 1.0 | 0.9 |
| Relative P-gp Expression | 1.0 | 8.5 |
| Apoptosis Rate (at 100 nM this compound) | 60% | 15% |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Determine IC50
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Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours.
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Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the drug dilutions to the respective wells, resulting in a final volume of 200 µL. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
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Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Plot the percentage of cell viability against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blot for Signaling Pathway Analysis
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Cell Lysis: Treat sensitive and resistant cells with this compound at various concentrations for the desired time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., MLL1, WDR5, H3K4me3, cleaved PARP, P-gp, and a loading control like GAPDH or β-actin) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound inhibits the MLL1-WDR5 complex, leading to apoptosis.
References
Technical Support Center: Improving MM-102 Cell Permeability for In Vitro Studies
Welcome to the technical support center for MM-102. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in vitro studies, with a specific focus on ensuring adequate cell permeability for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent, cell-permeable peptidomimetic inhibitor of the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1). By disrupting this interaction, this compound inhibits the histone methyltransferase activity of the MLL1 complex, which is crucial for the expression of genes such as HoxA9 and Meis-1. These genes are often dysregulated in certain types of leukemia. In sensitive cell lines, inhibition of the WDR5/MLL1 interaction by this compound leads to the suppression of target gene expression, cell growth inhibition, and induction of apoptosis.
Q2: this compound is described as "cell-permeable," but I am not observing the expected downstream effects in my cell line. Could poor cell permeability be the issue?
While this compound is designed to be cell-permeable, the efficiency of its uptake can vary significantly between different cell lines and experimental conditions. Factors such as cell type, membrane composition, incubation time, and compound stability in the culture medium can all influence the intracellular concentration of this compound. If you are not observing the expected biological effects (e.g., decreased expression of HoxA9 or Meis-1, reduced cell viability), suboptimal cell permeability is a potential cause that should be investigated.
Q3: What are the typical in vitro working concentrations and incubation times for this compound?
Published studies have shown that this compound is typically used at concentrations ranging from 25 µM to 50 µM for treating cells in culture.[1] Incubation times can vary depending on the endpoint being measured. For assessing changes in gene expression, a 96-hour treatment has been used.[1] For apoptosis induction, a 96-hour incubation has also been shown to be effective.[1] It is recommended to perform a dose-response and time-course experiment in your specific cell line to determine the optimal conditions.
Q4: How can I assess the cell permeability of this compound in my specific cell line?
Q5: What is the cellular uptake mechanism for this compound?
The precise cellular uptake mechanism for this compound has not been definitively characterized in the available literature. For peptide-based molecules, uptake can occur through various mechanisms, including direct penetration of the cell membrane or endocytosis.[1][7][8] The properties of the peptide, including its charge and conformation, as well as the specific cell type, can influence the predominant uptake pathway.[1]
Troubleshooting Guides
Problem 1: Lack of or Reduced Biological Activity of this compound
If you are not observing the expected downstream effects of this compound treatment, such as inhibition of MLL1 target gene expression or induction of apoptosis, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Intracellular Concentration | 1. Increase this compound Concentration: Perform a dose-response experiment with a higher concentration range than initially tested. 2. Increase Incubation Time: Conduct a time-course experiment to determine if a longer exposure is required for your cell line. | Different cell lines can have varying rates of this compound uptake. |
| Compound Instability | 1. Prepare Fresh Stock Solutions: this compound is typically dissolved in DMSO.[9] Ensure your DMSO is anhydrous and of high quality. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. 2. Minimize Time in Aqueous Media: Peptides can be susceptible to degradation in aqueous solutions. Prepare working dilutions immediately before adding to cell cultures. | Degradation of the compound will lead to reduced efficacy. |
| Cell Line Resistance | 1. Use a Positive Control Cell Line: If possible, include a cell line known to be sensitive to MLL1 inhibition (e.g., MV4;11, KOPN8 leukemia cells) in your experiments to confirm the activity of your this compound stock. 2. Investigate Resistance Mechanisms: Your cell line may have intrinsic or acquired resistance to MLL1 inhibitors. | This will help differentiate between a compound issue and a cell line-specific issue. |
| Assay-Specific Issues | 1. Optimize Downstream Assay: Ensure that the assays you are using to measure the effects of this compound (e.g., qPCR for gene expression, apoptosis assays) are optimized and validated in your system. 2. Include Appropriate Controls: Use both positive and negative controls in all experiments to ensure the reliability of your results. | Technical issues with downstream assays can be mistaken for a lack of compound activity. |
Problem 2: Inconsistent Results Between Experiments
Inconsistent results with peptide-based inhibitors can be frustrating. Here are some common causes and solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Variability in Peptide Handling | 1. Standardize Peptide Dissolution: Always use the same procedure for dissolving the peptide. It is recommended to dissolve this compound in DMSO to make a concentrated stock and then dilute it in your culture medium.[9] 2. Consistent Pipetting: When performing serial dilutions, ensure thorough mixing at each step. When adding the peptide to your cells, use the same technique each time. | Peptides can be prone to aggregation or adsorption to plasticware, leading to variability in the effective concentration. |
| DMSO Effects | 1. Maintain Consistent Final DMSO Concentration: Ensure that the final concentration of DMSO is the same across all wells, including your vehicle control. | High concentrations of DMSO can have cytotoxic effects and may influence cell permeability. |
| Cell Culture Conditions | 1. Monitor Cell Health and Passage Number: Use cells that are healthy and within a consistent passage number range for all experiments. 2. Standardize Seeding Density: Ensure that cells are seeded at the same density for each experiment. | Changes in cell health, density, or passage number can alter their response to treatment. |
Experimental Protocols
Protocol 1: General In Vitro Treatment with this compound
This protocol provides a general guideline for treating adherent or suspension cells with this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Appropriate cell culture medium
-
Cell line of interest
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare this compound Stock Solution:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. For example, for a 1 mg vial of this compound with a molecular weight of 783.83 g/mol (as the TFA salt), add 127.6 µL of DMSO. Note that the molecular weight may vary between batches.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Cell Seeding:
-
Seed your cells at the desired density in a multi-well plate. Allow adherent cells to attach overnight.
-
-
Prepare Working Solution and Treat Cells:
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Prepare a working solution of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium to the desired final concentration (e.g., 25 µM or 50 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the this compound treated wells.
-
Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 96 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Downstream Analysis:
-
After incubation, harvest the cells for your desired downstream analysis (e.g., RNA extraction for qPCR, protein extraction for Western blotting, or apoptosis assay).
-
Protocol 2: Assessing Intracellular this compound Concentration by LC-MS/MS
This protocol provides a general framework for quantifying the intracellular concentration of this compound. Optimization of the extraction and LC-MS/MS parameters for your specific instrumentation is necessary.
Materials:
-
Cells treated with this compound and vehicle control
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer)
-
Acetonitrile, ice-cold
-
Internal standard (if available)
-
LC-MS/MS system
Procedure:
-
Cell Harvesting and Lysis:
-
After treatment, place the cell culture plate on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
For adherent cells, add an appropriate volume of lysis buffer and scrape the cells. For suspension cells, pellet the cells by centrifugation and resuspend in lysis buffer.
-
Determine the cell number or protein concentration of the lysate for normalization.
-
-
Protein Precipitation and Extraction:
-
To an aliquot of the cell lysate, add three volumes of ice-cold acetonitrile (containing an internal standard if used).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C.
-
-
Sample Preparation for LC-MS/MS:
-
Carefully collect the supernatant, which contains the extracted this compound.
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop an LC-MS/MS method for the detection and quantification of this compound. This will involve optimizing the chromatographic separation and the mass spectrometer parameters (e.g., selecting precursor and product ions for multiple reaction monitoring - MRM).
-
Generate a standard curve using known concentrations of this compound to enable quantification of the intracellular concentration.
-
-
Data Analysis:
-
Quantify the amount of this compound in your samples based on the standard curve.
-
Normalize the amount of this compound to the cell number or total protein concentration to determine the intracellular concentration.
-
Data Presentation
Table 1: Troubleshooting Guide for Low Biological Activity of this compound
| Potential Cause | Recommended Action | Expected Outcome |
| Insufficient Intracellular Concentration | Increase this compound concentration and/or incubation time. | Enhanced biological effect (e.g., increased apoptosis). |
| Compound Degradation | Prepare fresh stock solutions in high-quality anhydrous DMSO. | Restoration of expected biological activity. |
| Cell Line Insensitivity | Test this compound in a known sensitive cell line (e.g., MV4;11). | Confirmation of compound activity. |
| Suboptimal Downstream Assay | Optimize and validate the assay used to measure the biological endpoint. | Reliable and reproducible measurement of this compound's effects. |
Table 2: Key Parameters for In Vitro this compound Experiments
| Parameter | Typical Range/Value | Reference |
| Working Concentration | 25 - 50 µM | [1] |
| Incubation Time (Gene Expression) | 96 hours | [1] |
| Incubation Time (Apoptosis) | 96 hours | [1] |
| Solvent for Stock Solution | DMSO | [9] |
Visualizations
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Inhibitory Effect of MM-102 on WDR5/MLL: A Comparative Guide
The interaction between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1) is a critical epigenetic regulatory axis frequently implicated in the development of various cancers, particularly acute leukemia with MLL1 rearrangements. This interaction is essential for the histone methyltransferase activity of the MLL1 complex, which catalyzes the trimethylation of histone H3 at lysine 4 (H3K4me3), a mark associated with active gene transcription.[1] The disruption of the WDR5/MLL1 protein-protein interaction (PPI) has emerged as a promising therapeutic strategy. MM-102 is a potent, cell-permeable, peptidomimetic inhibitor designed to specifically target this interaction.[2][3]
This guide provides an objective comparison of this compound with other WDR5/MLL1 inhibitors and details the experimental data and protocols for validating its inhibitory effect.
Comparative Analysis of WDR5/MLL1 Inhibitors
This compound stands out for its high affinity and potency in disrupting the WDR5/MLL1 interaction. Below is a comparison of this compound with other notable inhibitors.
| Inhibitor | Type | IC50 | Binding Affinity (Kd or Ki) | Key Features |
| This compound | Peptidomimetic | 2.4 nM[2] | Ki < 1 nM[4] | High-affinity, cell-permeable, induces apoptosis in leukemia cells with MLL1 fusion proteins.[5] |
| OICR-9429 | Small Molecule | Not explicitly stated | Kd = 93 ± 28 nM[4][6] | Potent antagonist of the WDR5 interaction with both MLL and Histone H3.[4] Reduces viability of acute myeloid leukemia cells.[4] |
| WDR5-0103 | Small Molecule | Not explicitly stated | Kd = 450 nM[4][7] | Antagonizes the WDR5-WIN peptide interaction and inhibits the catalytic activity of the MLL core complex in vitro.[7] |
| Compound 32d | Dual-target inhibitor | Not explicitly stated | Not explicitly stated | Simultaneously inhibits WDR5-MLL1 interaction and histone deacetylases (HDACs), showing increased antiproliferative efficacy.[8] |
Experimental Validation of this compound's Inhibitory Effect
The validation of this compound's inhibitory action on the WDR5/MLL1 interaction involves a multi-faceted approach, spanning from biochemical assays to cellular and in vivo studies.
Biochemical Assays
These assays are fundamental in quantifying the direct interaction between this compound and WDR5 and its immediate consequence on the MLL1 complex's enzymatic activity.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based immunoassay is highly sensitive for measuring protein-protein interactions.[9] In the context of WDR5/MLL1, one protein is conjugated to a donor bead and the other to an acceptor bead.[10] Upon interaction, the beads come into close proximity, generating a luminescent signal.[9] The addition of this compound disrupts this interaction, leading to a dose-dependent decrease in the signal.
-
Fluorescence Polarization (FP): This technique measures the change in the polarization of fluorescently labeled MLL1 peptide upon binding to WDR5. The small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low polarization. When bound to the larger WDR5 protein, its tumbling slows, increasing the polarization. This compound competes with the labeled peptide for binding to WDR5, causing a decrease in polarization.[7]
-
In Vitro Histone Methyltransferase (HMT) Assay: This assay directly measures the enzymatic activity of the MLL1 complex. A reconstituted MLL1 core complex is incubated with its substrate (histone H3) and a methyl donor (S-adenosylmethionine, often radiolabeled). The amount of methylation is then quantified. This compound has been shown to potently antagonize MLL1 activity in this type of assay.[3]
Cellular Assays
These experiments are crucial for confirming that this compound can penetrate cells and exert its inhibitory effect in a biological context.
-
Co-Immunoprecipitation (Co-IP): This technique is used to demonstrate the disruption of the WDR5/MLL1 interaction within cells.[11][12] An antibody against WDR5 is used to pull down WDR5 and its interacting partners from cell lysates. In untreated cells, MLL1 is expected to be co-precipitated with WDR5. In cells treated with this compound, the amount of co-precipitated MLL1 is significantly reduced in a dose-dependent manner.[2]
-
Gene Expression Analysis (RT-qPCR): The MLL1 complex regulates the expression of specific target genes, such as HoxA9 and Meis-1, which are critical for leukemogenesis.[5][13] Treatment of leukemia cells harboring MLL1 fusion proteins with this compound leads to a significant decrease in the mRNA levels of these target genes.[5][14]
-
Cell Growth and Apoptosis Assays: The ultimate biological consequence of inhibiting the WDR5/MLL1 interaction in cancer cells is the suppression of proliferation and induction of cell death. This compound has been shown to selectively inhibit cell growth and induce apoptosis in leukemia cells that carry MLL1 fusion proteins, with minimal effects on cells with wild-type MLL1.[5]
Experimental Protocols
Co-Immunoprecipitation (Co-IP) Protocol
This protocol outlines the general steps to validate the disruption of the WDR5-MLL1 interaction by this compound in a cellular context.
-
Cell Culture and Treatment: Culture leukemia cells (e.g., MV4-11, which harbor an MLL-AF4 fusion) to approximately 80% confluency. Treat the cells with varying concentrations of this compound (e.g., 2 µM, 10 µM, 50 µM) and a vehicle control (DMSO) for a specified period (e.g., 24-48 hours).[2]
-
Cell Lysis: Harvest the cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors to maintain protein-protein interactions.[11]
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G-coupled beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific for the "bait" protein (e.g., anti-WDR5) overnight at 4°C.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-3 hours to capture the antibody-protein complex.
-
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against both the bait protein (WDR5) and the expected "prey" protein (MLL1). A decrease in the MLL1 signal in the this compound treated samples compared to the control indicates disruption of the interaction.
AlphaLISA Protocol for WDR5/MLL1 Interaction
This protocol provides a framework for a high-throughput biochemical assay to screen for and validate inhibitors.
-
Reagent Preparation:
-
Prepare biotinylated MLL1 peptide and GST-tagged WDR5 protein.
-
Prepare Streptavidin-coated Donor beads and anti-GST Acceptor beads.
-
Prepare serial dilutions of this compound in assay buffer.
-
-
Assay Reaction:
-
In a 384-well plate, add the biotinylated MLL1 peptide, GST-WDR5, and the this compound dilutions or vehicle control. Incubate at room temperature to allow for binding or inhibition.
-
Add the anti-GST Acceptor beads and incubate.
-
Add the Streptavidin-coated Donor beads and incubate in the dark.
-
-
Signal Detection: Read the plate using a microplate reader capable of detecting the AlphaLISA signal (excitation at 680 nm, emission at 615 nm).[9] The signal intensity will be inversely proportional to the inhibitory activity of this compound.
Visualizations
Caption: WDR5/MLL1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating WDR5/MLL1 inhibitors like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (HMTase Inhibitor IX) | WDR5/MLL抑制剂 | MCE [medchemexpress.cn]
- 3. High-affinity, small-molecule peptidomimetic inhibitors of MLL1/WDR5 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tgrbiosciences.com [tgrbiosciences.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 12. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 13. allgenbio.com [allgenbio.com]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Comparison of WDR5-MLL1 Interaction Inhibitors: MM-102 and OICR-9429
In the landscape of epigenetic drug discovery, the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1) has emerged as a critical therapeutic target, particularly in cancers driven by MLL1 fusion proteins. This guide provides a detailed comparison of two prominent small molecule inhibitors targeting this interaction: MM-102 and OICR-9429. Designed for researchers, scientists, and drug development professionals, this document summarizes key efficacy data, outlines experimental protocols, and visualizes the underlying biological pathways.
Mechanism of Action and Target Pathway
Both this compound and OICR-9429 are designed to disrupt the crucial interaction between WDR5 and the MLL1 complex. This interaction is essential for the histone methyltransferase activity of MLL1, which catalyzes the trimethylation of histone H3 at lysine 4 (H3K4me3). Aberrant H3K4me3 patterns due to the activity of MLL1 fusion proteins are a hallmark of several cancers, including acute myeloid leukemia (AML) and triple-negative breast cancer. By inhibiting the WDR5-MLL1 interaction, these compounds aim to reduce H3K4me3 levels at MLL1 target genes, thereby suppressing oncogenic gene expression programs.
Figure 1: WDR5-MLL1 Signaling Pathway and Inhibition by this compound and OICR-9429.
Biochemical Efficacy
The potency of this compound and OICR-9429 in disrupting the WDR5-MLL1 interaction has been quantified using various biochemical assays. This compound demonstrates high-affinity binding to WDR5 with a reported inhibitory constant (Ki) of less than 1 nM and a half-maximal inhibitory concentration (IC50) of 2.4 nM in a fluorescence polarization assay.[1] OICR-9429 also potently binds to WDR5, with reported dissociation constants (Kd) of 24 nM (Biacore) and 52 nM (Isothermal Titration Calorimetry).[2]
| Compound | Target | Assay Type | Potency (IC50 / Kd / Ki) | Reference |
| This compound | WDR5-MLL1 Interaction | Fluorescence Polarization | IC50 = 2.4 nM, Ki < 1 nM | [1] |
| MLL1 Complex Activity | Histone Methyltransferase Assay | IC50 = 0.32 µM | [3] | |
| OICR-9429 | WDR5 Binding | Biacore | Kd = 24 nM | [2] |
| WDR5 Binding | Isothermal Titration Calorimetry (ITC) | Kd = 52 nM | [2] | |
| WDR5 Binding | Fluorescence Polarization | Kd = 93 ± 28 nM | [4][5] | |
| WDR5-MLL1 Interaction (Cellular) | Co-immunoprecipitation | IC50 < 1 µM | [2] |
Cellular Efficacy
In cellular contexts, both compounds have demonstrated the ability to inhibit cancer cell growth and induce apoptosis, albeit in different cancer models. This compound has been shown to specifically inhibit the growth of leukemia cells harboring MLL1 fusion proteins and to reduce the expression of critical MLL1 target genes such as HoxA9 and Meis-1.[3][6] OICR-9429 has shown efficacy in bladder cancer and acute myeloid leukemia models. In bladder cancer cell lines T24 and UM-UC-3, OICR-9429 exhibited IC50 values of 67.74 µM and 70.41 µM, respectively.[7]
| Compound | Cell Line(s) | Cancer Type | Effect | Concentration / IC50 | Reference |
| This compound | MLL1-AF9 transduced murine cells | Leukemia | Inhibition of cell growth, induction of apoptosis | 10-100 µM (suggested) | [6] |
| OICR-9429 | T24, UM-UC-3 | Bladder Cancer | Inhibition of cell viability | IC50 = 67.74 µM, 70.41 µM | [7] |
| C/EBPα p30-expressing AML cells | Acute Myeloid Leukemia | Selective inhibition of proliferation, induction of differentiation | Not specified | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are the protocols for key assays used to characterize this compound and OICR-9429.
Fluorescence Polarization (FP) Assay for WDR5-MLL1 Interaction
This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled peptide from its protein target.
Figure 2: General workflow for the Fluorescence Polarization (FP) assay.
Protocol:
-
Reagents: Purified WDR5 protein, a fluorescently labeled peptide derived from the MLL1 WDR5-interacting (Win) motif (e.g., FITC-labeled peptide), and the test compound (this compound or OICR-9429) dissolved in DMSO.
-
Assay Buffer: A buffered solution, typically containing HEPES, NaCl, and a non-ionic detergent to prevent non-specific binding.
-
Procedure:
-
Add WDR5 protein and the fluorescently labeled MLL1 peptide to the wells of a black, low-volume 384-well plate.
-
Add serial dilutions of the test compound.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis: The percentage of inhibition is calculated based on the change in polarization, and IC50 values are determined by fitting the data to a dose-response curve.
Histone Methyltransferase (HMT) Assay
This assay measures the enzymatic activity of the MLL1 complex and the inhibitory effect of the compounds.
Protocol:
-
Reagents: Reconstituted MLL1 complex (containing MLL1, WDR5, RbBP5, and ASH2L), histone H3 peptide substrate, S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) as the methyl donor, and the test compound.
-
Assay Buffer: Typically contains HEPES, NaCl, EDTA, and glycerol.
-
Procedure:
-
Pre-incubate the MLL1 complex with varying concentrations of the test compound.
-
Initiate the reaction by adding the histone H3 peptide substrate and ³H-SAM.
-
Allow the reaction to proceed for a specific time at a controlled temperature (e.g., 30 minutes at 22°C).
-
Stop the reaction and spot the mixture onto filter paper.
-
Wash the filter paper to remove unincorporated ³H-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: The amount of radioactivity is proportional to the HMT activity. IC50 values are calculated from the dose-response curve of the inhibitor.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
References
- 1. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 2. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 4. rsc.org [rsc.org]
- 5. WO2021175863A1 - Method for diagnosis and/or prognosis of liver disease progression and risk of hepatocellular carcinoma and discovery of therapeutic compounds and targets to treat liver disease and cancer - Google Patents [patents.google.com]
- 6. CEBPA-mutated leukemia is sensitive to genetic and pharmacological targeting of the MLL1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.monash.edu [research.monash.edu]
A Comparative Guide to MM-102 and Other Small Molecule Inhibitors of MLL1
For Researchers, Scientists, and Drug Development Professionals
The histone methyltransferase Mixed Lineage Leukemia 1 (MLL1), also known as KMT2A, is a critical regulator of gene expression, primarily through the methylation of histone H3 on lysine 4 (H3K4).[1][2] Dysregulation of MLL1 activity, often due to chromosomal translocations, is a key driver in the pathogenesis of aggressive forms of acute leukemia.[1][2] This has made MLL1 and its associated protein complexes attractive targets for therapeutic intervention. A number of small molecule inhibitors have been developed to target MLL1 activity through various mechanisms.
This guide provides a detailed comparison of MM-102, an inhibitor of the MLL1-WDR5 interaction, with other classes of small molecule MLL1 inhibitors. We will delve into their mechanisms of action, present comparative quantitative data, and provide detailed experimental protocols for key assays.
Mechanism of Action: Diverse Strategies to Inhibit MLL1
Small molecule inhibitors of MLL1 can be broadly categorized based on their mechanism of action:
-
Inhibitors of the MLL1-WDR5 Interaction (e.g., this compound): The enzymatic activity of MLL1 is significantly enhanced through its interaction with the core components of a larger protein complex, including WDR5, RbBP5, Ash2L, and DPY-30.[2] this compound is a peptidomimetic that binds with high affinity to WDR5, preventing its interaction with MLL1.[3] This disruption of the MLL1 core complex leads to a dramatic inhibition of its histone methyltransferase (HMT) activity.[3]
-
Inhibitors of the Menin-MLL1 Interaction (e.g., MI-503, Revumenib): The interaction between menin and the N-terminus of MLL1 (or MLL1 fusion proteins) is crucial for the recruitment of the MLL1 complex to target genes, such as HOXA9 and MEIS1, and subsequent leukemogenesis.[4][5] Inhibitors in this class, such as MI-503 and the clinical candidate Revumenib (SNDX-5613), directly bind to menin, blocking its interaction with MLL1.[4][6][7]
-
Direct Inhibitors of MLL1 Methyltransferase Activity: Another therapeutic strategy involves directly targeting the enzymatic SET domain of MLL1 to block its HMT activity.[8][9]
The diagram below illustrates the MLL1 signaling pathway and the points of intervention for these different classes of inhibitors.
Caption: MLL1 signaling pathway and points of intervention for different inhibitor classes.
Quantitative Data Comparison
The following tables summarize the in vitro potency and cellular activity of this compound and other representative MLL1 small molecule inhibitors.
Table 1: In Vitro Potency of MLL1 Inhibitors
| Inhibitor | Class | Target | Assay Type | Potency (IC50/Ki) | Reference |
| This compound | WDR5-MLL1 Interaction | WDR5 | Competitive Binding (FP) | Ki < 1 nM | [10] |
| MLL1 Complex | HMT Assay | IC50 = 0.32 µM | [11] | ||
| MI-503 | Menin-MLL1 Interaction | Menin | Competitive Binding (FP) | IC50 = 14.7 nM | [10] |
| Revumenib (SNDX-5613) | Menin-MLL1 Interaction | Menin-KMT2A Interaction | N/A | Potent and selective | [12][13] |
| TC-5115 | Direct MLL1 Inhibitor | MLL1 SET Domain | HMT Assay (AlphaLISA) | IC50 = 16 nM | [8][9] |
Table 2: Cellular Activity of MLL1 Inhibitors in Leukemia Cell Lines
| Inhibitor | Cell Line | MLL Status | Assay Type | Potency (GI50/IC50) | Reference |
| This compound | MLL-AF9 transformed cells | MLL fusion | Growth Arrest/Cell Death | Effective at 40 µM | [11] |
| K562 | Wild-type MLL1 | Cell Growth | Minimal effect up to 50 µM | [3] | |
| MI-503 | MV4;11 | MLL-AF4 | Cell Growth | GI50 = 0.22 µM | [14] |
| M-89 (Menin-MLL inhibitor) | MV-4-11 | MLL fusion | Cell Growth | IC50 = 25 nM | [4] |
| MOLM-13 | MLL fusion | Cell Growth | IC50 = 54 nM | [4] | |
| HL-60 | Wild-type MLL1 | Cell Growth | IC50 = 10.2 µM | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are protocols for key experiments cited in the evaluation of MLL1 inhibitors.
1. Competitive Fluorescence Polarization (FP) Binding Assay
This assay is used to determine the binding affinity of inhibitors to their protein targets.
-
Principle: A fluorescently labeled ligand (probe) binds to the target protein, resulting in a high fluorescence polarization value. Unlabeled inhibitor molecules compete with the probe for binding to the target, causing a decrease in polarization.
-
Protocol:
-
Prepare a reaction mixture containing the target protein (e.g., WDR5 or Menin) and the fluorescently labeled probe in assay buffer.
-
Add serial dilutions of the test inhibitor (e.g., this compound or MI-503) to the reaction mixture in a microplate.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
Calculate the IC50 value by plotting the polarization values against the inhibitor concentration and fitting the data to a dose-response curve. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
-
2. In Vitro H3K4 Histone Methyltransferase (HMT) Assay
This assay measures the enzymatic activity of the MLL1 complex and the inhibitory effect of test compounds.
Caption: Workflow for a typical in vitro HMT assay.
-
Protocol:
-
Express and purify the individual components of the MLL1 core complex (MLL1, WDR5, RbBP5, Ash2L).
-
Reconstitute the active MLL1 complex by mixing the purified proteins.
-
Prepare a reaction mixture containing the reconstituted MLL1 complex, a histone H3 substrate (e.g., recombinant H3 or nucleosomes), and the methyl donor S-adenosylmethionine (SAM).
-
Add serial dilutions of the test inhibitor.
-
Initiate the reaction and incubate at the optimal temperature (e.g., 30°C).
-
Stop the reaction and detect the level of H3K4 methylation. This can be done using various methods, including radioactivity-based assays (with ³H-SAM), ELISA with methylation-specific antibodies, or AlphaLISA technology.
-
Calculate the IC50 value from the dose-response curve.
-
3. Cell Viability and Proliferation Assay
These assays determine the effect of inhibitors on the growth and survival of cancer cells.
Caption: Workflow for a cell-based proliferation assay.
-
Protocol:
-
Seed leukemia cells (e.g., MV-4-11 for MLL-rearranged leukemia, K562 as a control) in a 96-well plate at a predetermined density.
-
Add serial dilutions of the test inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 or 96 hours) under standard cell culture conditions.
-
Add a viability reagent such as MTT, MTS, or a luminescent reagent like CellTiter-Glo.
-
Incubate for the time specified in the reagent's protocol to allow for color or signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
4. Quantitative Real-Time PCR (qRT-PCR)
This technique is used to measure changes in the expression of MLL1 target genes.
-
Protocol:
-
Treat leukemia cells with the inhibitor or vehicle control for a specific duration (e.g., 96 hours).[3]
-
Isolate total RNA from the cells using a suitable method (e.g., Trizol).[3]
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
Perform real-time PCR using primers specific for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Summary and Conclusion
The development of small molecule inhibitors targeting MLL1 has opened new avenues for the treatment of MLL-rearranged leukemias and other cancers.
-
This compound represents a proof-of-concept for targeting the MLL1 core complex by disrupting the MLL1-WDR5 interaction.[3] It demonstrates high affinity for its target and selectivity for leukemia cells harboring MLL1 fusion proteins.[3]
-
Menin-MLL1 inhibitors , such as MI-503 and the clinically advanced Revumenib, have shown significant promise.[6][15] This class of drugs has demonstrated impressive responses in clinical trials for patients with MLL-rearranged or NPM1-mutated acute leukemias.[6][16][17]
-
Direct MLL1 inhibitors that target the SET domain offer yet another therapeutic strategy, with compounds like TC-5115 showing high potency in enzymatic assays.[8][9]
The choice of inhibitor will depend on the specific context, including the genetic background of the cancer and the desired therapeutic window. The data and protocols presented in this guide provide a framework for the continued evaluation and comparison of these and future MLL1 inhibitors, with the ultimate goal of developing more effective and targeted cancer therapies.
References
- 1. What are MLL1 modulators and how do they work? [synapse.patsnap.com]
- 2. Mixed lineage leukemia: a structure-function perspective of the MLL1 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compounds could treat MLL leukemia | MDedge [mdedge.com]
- 6. Revumenib Shows Promise for Advanced Acute Myeloid Leukemia - NCI [cancer.gov]
- 7. onclive.com [onclive.com]
- 8. Discovery of Potent Small-Molecule Inhibitors of MLL Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Revumenib (SNDX-5613): a promising menin inhibitor for the management of relapsed and refractory acute myeloid leukaemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Pharmacologic inhibition of the menin-MLL interaction leads to transcriptional repression of PEG10 and blocks hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Target Engagement: A Comparative Guide to Confirming MM-102's Cellular Interaction
For researchers, scientists, and drug development professionals, confirming that a molecule reaches and interacts with its intended target within the complex cellular environment is a critical step in drug discovery. This guide provides a comparative overview of key techniques to confirm the target engagement of MM-102, a potent inhibitor of the MLL1-WDR5 protein-protein interaction, in cells. We present experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of the most suitable methods for your research.
This compound is a peptidomimetic that disrupts the interaction between the MLL1 (Mixed Lineage Leukemia 1) core component WDR5 (WD repeat-containing protein 5) and the MLL1 catalytic subunit. This interaction is crucial for the histone methyltransferase activity of the MLL1 complex, which plays a significant role in regulating gene expression. Dysregulation of this complex is implicated in various cancers, making the MLL1-WDR5 interaction an attractive therapeutic target.
This guide will compare three principal methods for confirming this compound target engagement in cells: the Cellular Thermal Shift Assay (CETSA), NanoBRET™ Target Engagement Assay, and Co-Immunoprecipitation. Each method offers distinct advantages and is suited for different stages of the drug discovery pipeline.
Comparative Analysis of Target Engagement Techniques
The following table summarizes the key characteristics of the three highlighted techniques, providing a framework for selecting the most appropriate method for your experimental goals.
| Technique | Principle | Throughput | Key Advantages | Key Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein. | Low to Medium | Label-free, applicable to endogenous proteins in native cellular environment. | Not all ligand binding events result in a thermal shift; requires specific antibodies for detection. |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer is disrupted by a competing compound. | High | Highly sensitive and quantitative; provides real-time kinetics in live cells. | Requires genetic modification of the target protein; tracer development can be challenging. |
| Co-Immunoprecipitation (Co-IP) | A specific antibody pulls down the target protein, and interacting partners are detected. Inhibition of the interaction by a compound is quantified. | Low | Directly assesses the disruption of a protein-protein interaction. | Can be prone to artifacts; requires high-quality antibodies and careful optimization. |
Visualizing the Pathways and Workflows
To further clarify the underlying biology and experimental processes, the following diagrams, generated using the DOT language, illustrate the this compound signaling pathway and the workflows for each target engagement technique.
Validating MM-102's Impact on H3K4 Methylation: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals investigating the epigenetic modifier MM-102, this guide provides a comparative analysis of analytical techniques to validate its effects on Histone H3 Lysine 4 (H3K4) methylation. This compound, a potent inhibitor of the MLL1-WDR5 interaction, is designed to modulate the activity of histone methyltransferases, making robust validation of its on-target effects crucial.
This guide details the use of Western blot analysis as a primary method for assessing global changes in H3K4 methylation states following this compound treatment. We present supporting experimental data and offer a comprehensive comparison with alternative techniques, including Chromatin Immunoprecipitation followed by sequencing (ChIP-seq), Mass Spectrometry, and Immunofluorescence. Each method's principles, advantages, and limitations are discussed to aid in the selection of the most appropriate technique for your research needs.
Comparative Analysis of this compound's Effect on H3K4 Methylation
Western blot analysis of histone extracts from bovine embryonic stem cells (bESCs) treated with this compound revealed concentration-dependent changes in H3K4 methylation states. The following table summarizes the quantitative data from this study, demonstrating the utility of Western blot in assessing the global impact of this compound.
| Treatment Group | H3K4me1 (Relative Intensity) | H3K4me2 (Relative Intensity) | H3K4me3 (Relative Intensity) |
| Control (bESCs-F7) | 1.00 | 1.00 | 1.00 |
| This compound (5 µM) | 1.52 | 1.68 | Not Reported |
| This compound (50 µM) | 1.25 | 1.15 | Not Reported |
Data is adapted from a study on bovine embryonic stem cells and is presented to illustrate the type of quantitative data obtainable from Western blot analysis. Results may vary based on cell type and experimental conditions.
In-Depth Look: Methodologies for H3K4 Methylation Analysis
A variety of techniques can be employed to study the effects of this compound on H3K4 methylation. Below is a comparison of Western blot with other common methods.
| Technique | Principle | Advantages | Disadvantages |
| Western Blot | Immunoassay to detect specific proteins in a sample. Histones are extracted, separated by size, transferred to a membrane, and probed with antibodies specific for different H3K4 methylation states (me1, me2, me3). | - Relatively inexpensive and widely available. - Provides a global overview of histone modification levels. - Can be made semi-quantitative with proper controls and densitometry. | - Does not provide information on the genomic location of histone modifications. - Antibody specificity is critical and can be a source of variability. - Less sensitive than other methods for detecting subtle changes. |
| ChIP-seq | Chromatin Immunoprecipitation followed by high-throughput sequencing. Identifies the genomic locations of specific histone modifications. | - Provides genome-wide localization of histone marks. - Can reveal changes in H3K4 methylation at specific gene promoters and enhancers. - Highly sensitive and quantitative. | - More technically complex and expensive than Western blot. - Requires specialized bioinformatics expertise for data analysis. - May not be suitable for assessing global changes in histone modifications. |
| Mass Spectrometry | Measures the mass-to-charge ratio of ions to identify and quantify proteins and their post-translational modifications. | - Provides a comprehensive and unbiased analysis of all histone modifications simultaneously. - Can identify novel modification sites and combinations of modifications. - Highly accurate and quantitative. | - Requires specialized instrumentation and expertise. - Data analysis can be complex. - May not be as high-throughput as other methods. |
| Immunofluorescence | Uses antibodies to visualize the localization of specific proteins within a cell. | - Provides spatial information on the distribution of histone modifications within the nucleus. - Can be used for single-cell analysis. - Relatively straightforward to perform. | - Generally not as quantitative as other methods. - Resolution may be limited. - Antibody specificity is crucial. |
Experimental Protocol: Western Blot Analysis of H3K4 Methylation
This protocol provides a general framework for performing a Western blot to analyze global changes in H3K4 methylation following treatment with this compound.
1. Histone Extraction (Acid Extraction Method)
-
Treat cells with the desired concentrations of this compound and a vehicle control for the appropriate duration.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a hypotonic lysis buffer containing protease inhibitors.
-
Pellet the nuclei by centrifugation.
-
Resuspend the nuclear pellet in 0.4 N sulfuric acid and incubate on a rotator at 4°C for 1 hour to extract histones.
-
Centrifuge to pellet cellular debris and collect the supernatant containing histones.
-
Precipitate histones from the supernatant using trichloroacetic acid (TCA).
-
Wash the histone pellet with ice-cold acetone and air dry.
-
Resuspend the histone pellet in sterile water and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Electrotransfer
-
Prepare histone samples in Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of histone protein (typically 5-15 µg) per lane on a 15% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel until adequate separation of low molecular weight proteins is achieved.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. A 0.22 µm pore size membrane is recommended for the small histone proteins.
3. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for H3K4me1, H3K4me2, H3K4me3, and total Histone H3 (as a loading control) overnight at 4°C with gentle agitation. Dilute antibodies in the blocking buffer according to the manufacturer's recommendations.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection and Quantification
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the signal of the modified histone to the total Histone H3 signal for each sample to account for loading differences.
Visualizing the Workflow and Signaling Pathway
To better understand the processes involved, the following diagrams illustrate the Western blot workflow and the signaling pathway affected by this compound.
A Comparative Guide to Peptidomimetic and Non-Peptidomimetic WDR5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of peptidomimetic and non-peptidomimetic inhibitors targeting the WD40-repeat domain 5 (WDR5) protein. WDR5 is a critical scaffolding protein implicated in various cancers, including mixed-lineage leukemia (MLL)-rearranged leukemia, breast cancer, and neuroblastoma, making it a compelling target for therapeutic development.[1] This guide presents supporting experimental data, detailed protocols for key assays, and visualizations of relevant signaling pathways to aid researchers in selecting and evaluating WDR5 inhibitors.
Introduction to WDR5 Inhibition
WDR5 plays a crucial role in epigenetic regulation and oncogenesis primarily through its interactions with other proteins. It serves as a key component of the MLL/SET histone methyltransferase complexes, where it is essential for the methylation of histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription.[2] WDR5 interacts with the MLL1 protein through its WDR5-interaction (WIN) site.[3] Additionally, WDR5 interacts with the oncoprotein MYC via its WDR5-binding motif (WBM) site, facilitating MYC's recruitment to chromatin and the transcription of genes involved in cell growth and proliferation, such as ribosomal protein genes.[4][5][6][7]
Inhibition of WDR5, therefore, presents a promising anti-cancer strategy. Two main classes of inhibitors have been developed: peptidomimetics, which are designed to mimic the native peptide binding partners of WDR5, and non-peptidomimetic small molecules. Both classes primarily target the WIN site to disrupt the WDR5-MLL1 interaction, though inhibitors targeting the WBM site are also in development.[1]
Quantitative Comparison of WDR5 Inhibitors
The following table summarizes the quantitative data for representative peptidomimetic and non-peptidomimetic WDR5 inhibitors, providing a basis for comparing their potency and cellular activity.
| Inhibitor | Class | Target Site | Binding Affinity (Ki/Kd) | In Vitro Potency (IC50) | Cellular Activity (GI50/Cell Viability IC50) | Reference |
| MM-401 | Peptidomimetic | WIN | < 1 nM (Ki) | 0.32 µM (MLL1 HMT assay); 0.9 nM (WDR5-MLL1 interaction) | MLL-AF9 cells: ~20 µM | [8][9] |
| MM-102 | Peptidomimetic | WIN | < 1 nM (Ki) | 2.4 nM (WDR5 binding) | Leukemia cells (MLL-rearranged): Growth inhibition observed | [10][11] |
| OICR-9429 | Non-peptidomimetic | WIN | 93 nM (Kd); 24 nM (Biacore); 52 nM (ITC) | 64 nM (FP assay) | T24 cells: 67.74 µM; UM-UC-3 cells: 70.41 µM | [12][13][14][15] |
| C6 | Non-peptidomimetic | WIN | 0.1 nM (Kd) | - | MV4:11 cells: 3.2 µM; MOLM-13 cells: 6.43 µM | [16][17][18] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of WDR5 inhibitors and the methods used to evaluate them, the following diagrams illustrate the key signaling pathways and experimental workflows.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of WDR5 inhibitors are provided below.
Fluorescence Polarization (FP) Assay for Inhibitor Binding
This assay measures the disruption of the interaction between WDR5 and a fluorescently labeled peptide (tracer) derived from a binding partner like MLL1.
Materials:
-
Purified WDR5 protein
-
Fluorescently labeled peptide tracer (e.g., FITC-labeled MLL1 peptide)
-
Test inhibitors (peptidomimetic or non-peptidomimetic)
-
Assay buffer (e.g., 15 mM KH2PO4 pH 7.2, 5% glycerol, 1 mg/ml BSA)[19]
-
384-well black, non-binding microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently labeled peptide tracer in the assay buffer. The final concentration should be at or below the Kd of its interaction with WDR5.[20]
-
Prepare a stock solution of purified WDR5 protein in the assay buffer. The concentration should be sufficient to achieve a significant polarization signal when bound to the tracer (typically 50-80% of the tracer is bound).[20]
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
-
Assay Setup:
-
In a 384-well plate, add the assay buffer.
-
Add the fluorescently labeled peptide tracer to all wells.
-
Add the purified WDR5 protein to all wells except for the "tracer only" controls.
-
Add the serially diluted test inhibitors to the appropriate wells. Include vehicle-only (e.g., DMSO) wells as a "no inhibitor" control.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 30 minutes to 2 hours), protected from light.[21]
-
-
Measurement:
-
Measure the fluorescence polarization on a suitable plate reader using appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).[21]
-
-
Data Analysis:
-
The degree of polarization is inversely proportional to the amount of tracer displaced by the inhibitor.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
-
AlphaLISA Assay for WDR5-MLL1 Interaction
This is a bead-based immunoassay that measures the proximity of two molecules. It can be used to quantify the disruption of the WDR5-MLL1 interaction by an inhibitor.
Materials:
-
Purified, tagged WDR5 (e.g., GST-tagged) and MLL1 (e.g., Biotinylated) proteins
-
AlphaLISA acceptor beads (e.g., anti-GST coated)
-
Streptavidin-coated donor beads
-
Test inhibitors
-
Assay buffer
-
384-well white opaque microplates
Procedure:
-
Reagent Preparation:
-
Prepare dilutions of the tagged WDR5 and MLL1 proteins and test inhibitors in the assay buffer.
-
-
Assay Setup:
-
Add the tagged WDR5 protein and the test inhibitor to the wells of a 384-well plate.
-
Add the biotinylated MLL1 protein.
-
Incubate at room temperature to allow for protein-protein interaction and inhibitor binding.
-
-
Bead Addition and Incubation:
-
Add the anti-GST acceptor beads and incubate in the dark (e.g., for 60 minutes).
-
Add the streptavidin donor beads and incubate in the dark (e.g., for 60 minutes).
-
-
Measurement:
-
Read the plate on an AlphaScreen-compatible plate reader. The reader excites the donor beads at 680 nm, and if in proximity to the acceptor beads (due to the WDR5-MLL1 interaction), a chemiluminescent signal is emitted at 520-620 nm.
-
-
Data Analysis:
-
The signal intensity is proportional to the extent of the WDR5-MLL1 interaction.
-
Inhibitors that disrupt this interaction will cause a decrease in the signal.
-
Plot the signal intensity against the inhibitor concentration to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that an inhibitor binds to its target protein within a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cultured cells (e.g., a cancer cell line)
-
Test inhibitor
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating (e.g., PCR machine), cell lysis (e.g., freeze-thaw cycles), and protein analysis (e.g., Western blot or Wes system)
Procedure:
-
Cell Treatment:
-
Treat cultured cells with the test inhibitor at various concentrations or with a vehicle control (e.g., DMSO).
-
Incubate the cells to allow for compound entry and target binding.
-
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (for determining the melting curve) or to a single, optimized temperature (for isothermal dose-response) for a defined period (e.g., 3 minutes).[22]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by methods such as freeze-thawing.
-
Separate the soluble protein fraction (containing non-denatured, stabilized protein) from the precipitated, denatured protein by centrifugation.
-
-
Protein Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble WDR5 in each sample using a method like Western blotting or an automated capillary-based immunoassay system (e.g., Wes).
-
-
Data Analysis:
-
Melting Curve: Plot the amount of soluble WDR5 against the temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement.
-
Isothermal Dose-Response: At a fixed temperature, plot the amount of soluble WDR5 against the inhibitor concentration. This allows for the determination of an EC50 value for target engagement in a cellular environment.[23][24]
-
Conclusion
Both peptidomimetic and non-peptidomimetic inhibitors of WDR5 have demonstrated potential as anti-cancer agents by effectively disrupting key protein-protein interactions. Peptidomimetics, such as MM-401 and this compound, often exhibit high binding affinity, stemming from their design based on the native binding motifs. Non-peptidomimetic small molecules, like OICR-9429 and C6, offer advantages in terms of cell permeability and oral bioavailability, although their development can be more challenging.
The choice between these inhibitor classes will depend on the specific research or therapeutic goals. The experimental protocols provided in this guide offer a robust framework for the in-house evaluation and comparison of novel or existing WDR5 inhibitors. The continued development and characterization of both peptidomimetic and non-peptidomimetic WDR5 inhibitors are crucial for advancing our understanding of WDR5 biology and for the development of novel cancer therapies.
References
- 1. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, function and inhibition of critical protein–protein interactions involving mixed lineage leukemia 1 and its fusion oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction with WDR5 promotes target gene recognition and tumorigenesis by MYC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WDR5 facilitates recruitment of N-MYC to conserved WDR5 gene targets in neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting MYC through WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. High-affinity, small-molecule peptidomimetic inhibitors of MLL1/WDR5 protein-protein interaction. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. OICR 9429 | WDR5 | Tocris Bioscience [tocris.com]
- 14. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 15. scitechnol.com [scitechnol.com]
- 16. mdpi.com [mdpi.com]
- 17. WDR5 WIN site inhibitor C6 (WDR5-IN-4) | WDR5 inhibitor | Probechem Biochemicals [probechem.com]
- 18. WDR5 WIN site inhibitor C6 TFA | WDR5 inhibitor | Probechem Biochemicals [probechem.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rsc.org [rsc.org]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Monitoring Target Engagement In Drug Discovery Application Of Wes To The Cellular Thermal Shift Assay [bioprocessonline.com]
- 24. resources.bio-techne.com [resources.bio-techne.com]
Selectivity Profiling of MM-102: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of MM-102's performance against its primary target and other methyltransferases, supported by available data and detailed experimental methodologies.
This compound is a potent small-molecule inhibitor that targets the interaction between Mixed Lineage Leukemia 1 (MLL1) and WD repeat-containing protein 5 (WDR5). This interaction is crucial for the histone methyltransferase (HMT) activity of the MLL1 complex, which plays a significant role in regulating gene expression, particularly of HOX genes involved in hematopoietic development. Dysregulation of the MLL1 complex is a hallmark of certain aggressive leukemias.
Potency and Selectivity of this compound
This compound demonstrates high-affinity binding to WDR5, effectively disrupting the MLL1-WDR5 interaction and consequently inhibiting the methyltransferase activity of the MLL1 complex.
| Target | Parameter | Value | Reference |
| MLL1-WDR5 Interaction | IC50 | 2.4 nM | [1] |
| Ki | < 1 nM | [1] | |
| MLL1 Complex HMT Activity | IC50 | 0.32 µM | [1] |
While a comprehensive quantitative selectivity panel for this compound against a broad range of methyltransferases is not publicly available, data from structurally and functionally related compounds that also target the MLL1-WDR5 interaction strongly suggest a high degree of selectivity.
For instance, MM-401 , a closely related peptidomimetic, was found to be highly selective for the MLL1 complex. In a screening against other MLL family histone methyltransferases and a panel of other methyltransferases, no significant inhibition was observed, and therefore IC50 values were not determined due to the lack of activity. This indicates a very high margin of selectivity for MM-401, and by extension, likely for this compound.
Similarly, OICR-9429 , another small-molecule antagonist of the MLL1-WDR5 interaction, was profiled against a panel of 22 human methyltransferases and showed no significant inhibition, highlighting the exquisite selectivity achievable with this class of inhibitors.
The high selectivity of these inhibitors is attributed to their specific targeting of the unique protein-protein interaction interface between MLL1 and WDR5, rather than the more conserved S-adenosylmethionine (SAM) binding pocket common to all methyltransferases.
Experimental Protocols
The following section details a generalized yet comprehensive protocol for determining the selectivity of an inhibitor like this compound against a panel of methyltransferases using a radiometric filter-binding assay. This method is considered a gold standard for its sensitivity and broad applicability.
In Vitro Histone Methyltransferase (HMT) Selectivity Assay (Radiometric Filter-Binding)
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified histone methyltransferases.
2. Materials:
- Enzymes: Purified recombinant human methyltransferases (e.g., MLL1 complex, EZH2, SETD7, PRMT5, etc.).
- Substrates: Histone proteins or peptides specific to each enzyme (e.g., Histone H3 for MLL1).
- Cofactor: S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
- Inhibitor: this compound, dissolved in DMSO.
- Assay Buffer: 50 mM Tris-HCl (pH 8.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT.
- Stop Solution: 7.5 M Guanidine Hydrochloride.
- Wash Buffer: 50 mM Sodium Bicarbonate (pH 9.0).
- Filter Plates: 96-well phosphocellulose filter plates (e.g., Millipore MAPH).
- Scintillation Fluid: (e.g., Ultima Gold).
- Microplate Scintillation Counter.
3. Procedure:
- Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 pM in 10-point, 3-fold dilutions.
- Reaction Mix Preparation: For each methyltransferase to be tested, prepare a master mix containing the assay buffer, the specific histone substrate, and the purified enzyme at their predetermined optimal concentrations.
- Assay Plate Setup:
- To each well of a 96-well polypropylene plate, add 1 µL of the serially diluted this compound or DMSO (for control wells).
- Add 19 µL of the enzyme/substrate master mix to each well.
- Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
- Initiation of Reaction:
- Prepare a solution of [³H]-SAM in assay buffer.
- Add 5 µL of the [³H]-SAM solution to each well to initiate the methyltransferase reaction. The final reaction volume is 25 µL.
- Incubation: Incubate the plate at 30°C for 1 hour. The incubation time should be optimized to ensure the reaction is within the linear range.
- Termination of Reaction:
- Add 25 µL of the stop solution to each well to terminate the reaction.
- Filter Binding:
- Transfer the entire reaction volume from the assay plate to the corresponding wells of a pre-wetted phosphocellulose filter plate.
- Wash the filter plate three times with 200 µL of wash buffer per well using a vacuum manifold to remove unincorporated [³H]-SAM.
- Detection:
- Dry the filter plate completely.
- Add 30 µL of scintillation fluid to each well.
- Count the radioactivity in each well using a microplate scintillation counter.
- Data Analysis:
- The raw data (counts per minute, CPM) are plotted against the logarithm of the inhibitor concentration.
- The IC50 value is determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Visualizations
MLL1 Signaling Pathway in Leukemia
Caption: MLL1 signaling pathway in leukemia and the inhibitory action of this compound.
Experimental Workflow for Selectivity Profiling
Caption: Workflow for determining the selectivity profile of this compound.
References
Safety Operating Guide
Navigating the Disposal of MM-102: A Procedural Guide
Proper management and disposal of laboratory reagents are paramount to ensuring a safe research environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of MM-102, tailored for researchers, scientists, and drug development professionals.
Important Note: The identifier "this compound" can refer to different chemical products with distinct hazard profiles. It is crucial to identify the specific product you are using by referencing the CAS number on your container and its accompanying Safety Data Sheet (SDS).
-
This compound (CAS 1417329-24-8): A research chemical that is not classified as hazardous under the Globally Harmonized System (GHS).
-
This compound trifluoroacetate: This salt form is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1]
-
CUROX®M-102: A combustible liquid identified as 2-Butanone, peroxide, which causes severe skin burns and eye damage, among other hazards.[2]
-
Magic Metallics this compound: An art product containing copper and silica.[3]
This guide will focus on the research chemicals This compound (CAS 1417329-24-8) and its more hazardous trifluoroacetate salt. Always consult your institution's Environmental Health and Safety (EHS) office for specific local regulations.[4][5]
Essential Safety and Handling Protocols
Before handling or disposing of this compound, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[6][7] Adherence to standard laboratory safety practices is essential.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles.[8]
-
Hand Protection: Use appropriate chemical-resistant gloves.[6][8] Nitrile or butyl rubber gloves are often recommended, but always check the manufacturer's SDS for specific guidance.[2]
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[6][8]
Quantitative and Safety Data Summary
The following table summarizes key data for the common research forms of this compound.
| Property | This compound | This compound trifluoroacetate |
| CAS Number | 1417329-24-8 | Not explicitly listed, substance CAS is the same |
| Molecular Formula | C35H49F2N7O4 (as free base) | C37H50F5N7O6 or C35H49F2N7O4.CF3CO2H[1] |
| Molecular Weight | Not specified in search results | 783.83 g/mol [1] |
| GHS Hazard Class | Not classified as hazardous | Acute toxicity, Oral (Category 4); Acute and Chronic aquatic toxicity (Category 1)[1] |
| Hazard Statements | None | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1] |
| Storage Temperature | Store at 4°C or as listed on the product insert.[8] | Keep in a cool, well-ventilated area.[1] |
Step-by-Step Disposal Procedures
Disposal methods vary significantly based on the form of this compound and the nature of the waste (e.g., pure compound, contaminated labware, or aqueous solution).
Protocol 1: Disposal of this compound (Non-Hazardous)
This procedure applies to this compound with CAS 1417329-24-8, which is not classified as hazardous.
-
Unused Product:
-
Collect the solid waste in a clearly labeled, sealed container.
-
While not classified as hazardous, do not dispose of it in the regular trash or down the drain.
-
Arrange for disposal through your institution's chemical waste program.
-
-
Contaminated Labware (Gloves, Pipette Tips, etc.):
-
Place lightly contaminated disposable items, such as gloves and paper towels, into a designated container for chemical waste.[9]
-
For contaminated glassware, rinse it with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as chemical waste.[10]
-
After decontamination, the glassware can typically be washed and reused.
-
-
Aqueous Solutions:
-
Do not discharge aqueous solutions containing this compound into the sanitary sewer.
-
Collect all aqueous waste in a sealed, properly labeled container.
-
Segregate aqueous waste from organic solvent waste.[10]
-
Protocol 2: Disposal of this compound trifluoroacetate (Hazardous)
This procedure applies to the trifluoroacetate salt, which is harmful and toxic to aquatic life.[1]
-
Unused Product and Contaminated Solids:
-
This is considered hazardous waste. All materials must be collected for disposal by a licensed hazardous waste contractor.
-
Place the unused solid product and any contaminated disposable labware (e.g., weigh boats, wipes) into a designated, sealed, and clearly labeled hazardous waste container.
-
The label must identify the contents, including "this compound trifluoroacetate," and list all constituents and their concentrations.[11]
-
-
Contaminated Labware (Glassware, etc.):
-
Rinse contaminated reusable glassware three times with an appropriate solvent.[10]
-
Collect all three rinses in a container designated for halogenated or non-halogenated solvent waste, as appropriate. This rinsate is considered hazardous waste.
-
Once triple-rinsed, the container may be considered "empty" under RCRA regulations and can be recycled or disposed of as non-hazardous waste, though labels should be removed or defaced.[10]
-
-
Liquid Waste (Solutions):
-
Collect all liquid waste containing this compound trifluoroacetate in a compatible, leak-proof container with a secure cap.[10]
-
Label the container "Hazardous Waste" and list all chemical constituents.
-
Store the waste container in a designated satellite accumulation area.
-
Arrange for pickup through your institution's EHS department.
-
Spill and Emergency Procedures
In the event of a spill, follow these procedures immediately.
-
Containment:
-
Cleanup:
-
First Aid:
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[1][6]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[1][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[1][6]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or physician.[1]
-
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Caption: Logical workflow for this compound waste segregation and disposal.
References
- 1. This compound trifluoroacetate|MSDS [dcchemicals.com]
- 2. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 3. core-docs.s3.amazonaws.com [core-docs.s3.amazonaws.com]
- 4. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 5. Waste - Disposal of Laboratory Wastes (GUIDANCE) | Current Staff | University of St Andrews [st-andrews.ac.uk]
- 6. cellgs.e2ecdn.co.uk [cellgs.e2ecdn.co.uk]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. essex.ac.uk [essex.ac.uk]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guide for Handling MM-102
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational plans, and disposal guidelines for the handling of MM-102, a potent peptidomimetic inhibitor of the MLL1/WDR5 interaction, intended for research use only. Adherence to these procedures is critical to ensure laboratory safety and maintain the integrity of your experiments.
Immediate Safety Information
This compound is a chemical compound for research purposes, and while one Safety Data Sheet (SDS) indicates it is not classified as a hazardous substance, it is imperative to handle it with the care due to a compound with unknown long-term toxicological properties. Standard laboratory safety practices should be strictly followed.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following equipment is mandatory when handling this compound in solid or solution form:
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or other appropriate material. Gloves must be inspected before use and changed immediately if contaminated. |
| Body Protection | Laboratory Coat | Fully buttoned to protect skin and clothing. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | Use a NIOSH/MSHA approved respirator if there is a risk of generating dust or aerosols. |
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Rinse opened eyes for several minutes under running water. Seek medical attention if irritation persists. |
| Ingestion | Do not induce vomiting. Clean the mouth with water and seek immediate medical attention. |
Operational Plan: Handling and Experimental Use
Proper handling and storage are essential to maintain the stability and efficacy of this compound.
Storage and Stability
| Parameter | Guideline |
| Lyophilized Powder | Store at -20°C for long-term stability (up to 3 years). Keep in a dry, dark place.[1][2] |
| Stock Solutions | Store aliquots at -80°C for up to 6 months to avoid repeated freeze-thaw cycles. For short-term use, solutions can be stored at -20°C for up to 1 month.[3] |
Preparation of Stock Solutions
This compound is soluble in several common laboratory solvents.
| Solvent | Solubility |
| DMSO | ≥ 25 mg/mL[4] |
| Ethanol | ≥ 20 mg/mL[4] |
| DMF | 30 mg/mL[4] |
Procedure for Reconstitution:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the desired volume of the appropriate solvent (e.g., DMSO) to the vial to achieve the target concentration. Sonication may be used to aid dissolution.[1][2]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
Experimental Protocol: In Vitro Cell Viability Assay
The following is a general protocol for assessing the effect of this compound on the viability of cancer cell lines. This protocol is based on standard cell-based assay procedures.
Materials:
-
Cancer cell line of interest (e.g., MV4;11, KOPN8)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at the desired density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement (Example with MTT):
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[5]
-
Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.[5]
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
-
Read the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
Caption: Workflow for assessing cell viability with this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure compliance with regulations.
Waste Segregation
All waste generated from the handling and use of this compound must be segregated at the point of generation.
Caption: Segregation of waste from this compound handling.
Disposal Procedures
-
Unused this compound (Solid):
-
Collect in a clearly labeled hazardous waste container.
-
The label should include "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (if known).
-
-
This compound Solutions (Liquid Waste):
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not dispose of this compound solutions down the drain.
-
-
Contaminated Materials (Solid Waste):
-
All disposable items that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be collected in a designated hazardous waste container.
-
-
Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or equivalent department. Follow all local, state, and federal regulations for the disposal of chemical waste.
-
By adhering to these safety and handling protocols, researchers can work with this compound in a manner that is both safe and conducive to producing reliable scientific data. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before beginning any new experimental protocol.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
